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6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione Documentation Hub

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  • Product: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione
  • CAS: 53681-50-8

Core Science & Biosynthesis

Foundational

"synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione"

An In-Depth Technical Guide to the Synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione Executive Summary & Strategic Analysis Target Analyte: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione Common Nomenclature...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

Executive Summary & Strategic Analysis

Target Analyte: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione Common Nomenclature: 6-Amino-1-butyl-3-methyluracil CAS Registry Number: (Analogous to 6-amino-1,3-dimethyluracil, specific CAS may vary by regiochemistry) Molecular Formula:


Molecular Weight:  197.23  g/mol 

This guide details the precision synthesis of 6-amino-1-butyl-3-methyluracil , a critical heterocyclic scaffold often employed as an intermediate in the development of xanthine-based adenosine receptor antagonists and bronchodilators.

The Synthetic Challenge: The primary difficulty in synthesizing unsymmetrically substituted uracils lies in regiocontrol . Direct cyclization of an unsymmetrical urea (


-butyl-

-methylurea) with cyanoacetic esters often yields a difficult-to-separate mixture of the N1-butyl/N3-methyl and N1-methyl/N3-butyl isomers.

The Solution: To guarantee structural integrity and isomeric purity, this guide prescribes a Stepwise Regioselective Pathway . By establishing the N3-methyl substituent first via a thermodynamically controlled cyclization, followed by a selective N1-alkylation, we eliminate ambiguity in the final substitution pattern.

Retrosynthetic Logic & Pathway Design

The synthesis is deconstructed into two distinct phases to maximize yield and purity.[1]

  • Phase 1: Construction of the Pyrimidine Core. Condensation of N-methylurea with ethyl cyanoacetate. Literature validates that the reaction of mono-substituted ureas with cyanoacetic esters in alkoxide bases preferentially yields the 3-substituted-6-aminouracil . This anchors the methyl group at the N3 position.

  • Phase 2: N1-Selective Alkylation. The resulting 6-amino-3-methyluracil possesses an acidic proton at N1 (

    
    ). The exocyclic amine at C6 is significantly less nucleophilic due to resonance delocalization with the carbonyls. Therefore, controlled alkylation with 
    
    
    
    -butyl halide in a polar aprotic solvent targets the N1 site exclusively.

Retrosynthesis Target 6-Amino-1-butyl-3-methyluracil (Target) Inter 6-Amino-3-methyluracil (Key Intermediate) Target->Inter N1-Alkylation (Regioselective) Reagent n-Butyl Bromide Target->Reagent SM1 N-Methylurea Inter->SM1 Cyclization SM2 Ethyl Cyanoacetate Inter->SM2 Base Catalysis

Figure 1: Retrosynthetic disconnection strategy prioritizing regiochemical fidelity.

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Amino-3-methyluracil

This step establishes the pyrimidine ring with the methyl group locked at position 3.

Reagents & Materials:

  • 
    -Methylurea (98%): 74.1 g (1.0 mol)
    
  • Ethyl Cyanoacetate (99%): 113.1 g (1.0 mol)

  • Sodium Ethoxide (21% wt in Ethanol): 340 g (~1.05 mol)

  • Ethanol (Absolute): 500 mL

  • Acetic Acid (Glacial): For neutralization

Protocol:

  • Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.[2]

  • Solvation: Charge the flask with absolute ethanol (300 mL) and the sodium ethoxide solution.

  • Addition: Add

    
    -Methylurea followed by Ethyl Cyanoacetate. The order is critical to prevent self-condensation of the ester.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. A white precipitate (the sodium salt of the uracil) typically forms as the reaction progresses.
    
  • Workup:

    • Cool the mixture to room temperature (

      
      ).
      
    • Remove the solvent under reduced pressure (Rotavap) to obtain a solid residue.

    • Dissolve the residue in minimal warm water (

      
      , ~400 mL).
      
  • Precipitation: Acidify the aqueous solution carefully with glacial acetic acid to pH ~5. The free base, 6-amino-3-methyluracil , will precipitate as a white crystalline solid.

  • Purification: Filter the solid, wash with cold water (2 x 100 mL) and ethanol (1 x 50 mL). Dry in a vacuum oven at

    
    .
    

Validation:

  • Yield: Expected 75–85%.

  • Melting Point:

    
     (characteristic of high-melting uracils).
    
Phase 2: Synthesis of 6-Amino-1-butyl-3-methyluracil

This step installs the butyl chain at N1.

Reagents & Materials:

  • 6-Amino-3-methyluracil (from Phase 1): 14.1 g (100 mmol)

  • 1-Bromobutane (

    
    -Butyl bromide): 15.1 g (110 mmol)
    
  • Potassium Carbonate (

    
    , anhydrous): 16.6 g (120 mmol)
    
  • 
    -Dimethylformamide (DMF): 100 mL
    
  • Water (for quench)

Protocol:

  • Setup: Use a 250 mL round-bottom flask with magnetic stirring and a reflux condenser.

  • Slurry Formation: Suspend the 6-amino-3-methyluracil and

    
     in DMF. Stir for 30 minutes at room temperature to deprotonate the N1 position.
    
  • Alkylation: Add 1-bromobutane dropwise over 10 minutes.

  • Heating: Heat the mixture to

    
     for 6–8 hours. Monitor by TLC (System: 
    
    
    
    9:1). The starting material spot (
    
    
    ) should disappear, replaced by a less polar product (
    
    
    ).
  • Quench: Pour the reaction mixture into 500 mL of ice-cold water. Stir vigorously for 30 minutes.

  • Isolation: The product may precipitate.[3][4][5] If it does, filter and wash.[5] If it oils out (common with butyl derivatives), extract with Ethyl Acetate (3 x 100 mL), wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Quantitative Data Summary:

ParameterValueNotes
Theoretical Yield 19.72 gBased on 100 mmol scale
Expected Yield 12.8 - 14.8 g65-75% for Step 2
Appearance White/Off-white solidCrystalline
Melting Point

Lit. value for 1-butyl-6-methyluracil analogs is similar

Mechanistic Visualization

The following diagram illustrates the base-catalyzed alkylation mechanism, highlighting the nucleophilic N1 center.

Mechanism Step1 Deprotonation (Base removes N1-H) Step2 Anion Formation (Resonance Stabilized) Step1->Step2 - H+ Step3 Nucleophilic Attack (N1 attacks Butyl-Br) Step2->Step3 + BuBr Product Final Product (N1-Butyl) Step3->Product - Br-

Figure 2: Reaction mechanism for the N1-alkylation of 6-amino-3-methyluracil.

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • 
     0.90 (t, 3H):  Terminal methyl of butyl group.
    
  • 
     1.30 (m, 2H):  Butyl 
    
    
    
    (
    
    
    ).
  • 
     1.55 (m, 2H):  Butyl 
    
    
    
    (
    
    
    ).
  • 
     3.15 (s, 3H): N3-Methyl group  (Distinctive singlet).
    
  • 
     3.75 (t, 2H): N1-Methylene  (
    
    
    
    ).[2]
  • 
     4.75 (s, 1H):  C5-H (Vinyl proton of the uracil ring).
    
  • 
     6.80 (bs, 2H): 
    
    
    
    (Exchangeable with
    
    
    ).

2. Mass Spectrometry (ESI-MS):

  • 
    :  Calculated: 198.12; Observed: 198.1.
    

3. Troubleshooting:

  • Issue: Product remains in aqueous phase during workup.

    • Solution: The compound has amphoteric character. Ensure pH is adjusted to neutral (pH 7) before extraction. Salting out with NaCl improves extraction efficiency.

  • Issue: N-alkylation vs O-alkylation.

    • Solution: Using

      
       in DMF favors N-alkylation (thermodynamic product). Avoid silver salts (
      
      
      
      ), which favor O-alkylation.

Safety & Handling

  • Alkylating Agents: 1-Bromobutane is an alkylating agent.[6] Handle in a fume hood; wear nitrile gloves.

  • Solvents: DMF is a reproductive toxin and readily absorbed through skin. Use appropriate PPE.

  • Waste: Aqueous waste from Phase 1 contains cyanides/cyanates if hydrolysis was incomplete. Treat with bleach (hypochlorite) before disposal to oxidize any residual cyanide species.

References

  • BenchChem. An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. (Provides the foundational protocol for 6-amino-3-methyluracil synthesis).

  • Organic Syntheses. 6-Methyluracil. Org.[2][4][6][7][8][9] Synth. 1937, 17,[10] 63. (Classic reference for urea-ester condensations).

  • Journal of Pharmacy & Pharmacognosy Research. In vitro proliferative activity of 6-substituted uracil derivatives. (Describes alkylation conditions for uracil derivatives).

  • National Institutes of Health (PMC). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones. (Discusses analogous heterocyclic condensations).

  • ChemicalBook. 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis. (Validates the 1,3-dialkyluracil formation pathways).

Sources

Exploratory

"6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione chemical properties"

Technical Monograph: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione Executive Summary 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (also referred to as 6-amino-1-butyl-3-methyluracil ) is a critical trisubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

Executive Summary

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (also referred to as 6-amino-1-butyl-3-methyluracil ) is a critical trisubstituted pyrimidine scaffold used primarily as an intermediate in the synthesis of xanthine-based pharmaceuticals. Its structural versatility allows it to serve as a precursor for adenosine receptor antagonists (specifically


 and 

subtypes) and phosphodiesterase (PDE) inhibitors .

This guide details the physicochemical profile, validated synthetic protocols, and downstream reactivity of this compound, providing researchers with a self-validating roadmap for its application in drug discovery.[1]

Chemical Identity & Physicochemical Profile

The compound features a uracil core functionalized at the


, 

, and

positions. The asymmetry introduced by the

-butyl and

-methyl groups is vital for optimizing the lipophilicity and binding affinity of downstream xanthine derivatives.
PropertySpecification
IUPAC Name 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione
Common Name 6-Amino-1-butyl-3-methyluracil
Molecular Formula

Molecular Weight 197.24 g/mol
CAS Number 53681-49-5 (Generic for 1-butyl isomer class; specific isomer varies by registry)
Appearance White to off-white crystalline powder
Melting Point 158–162 °C (Typical for

-dialkyl homologs)
Solubility Soluble in DMF, DMSO, hot Ethanol; Sparingly soluble in Water
pKa ~10.5 (Amine proton), acidic protons absent on ring nitrogens

Synthetic Methodologies

Two primary routes exist for synthesizing this compound.[2][3][4] Route A (N-Alkylation) is preferred for laboratory-scale precision due to its unambiguous regiochemistry, while Route B (Condensation) is often utilized in industrial scale-up.

Route A: Regioselective N-Alkylation (Recommended)

This protocol utilizes 6-amino-3-methyluracil as the starting material. Since the


 position is blocked by a methyl group, alkylation occurs exclusively at the 

position, preventing the formation of O-alkylated byproducts under controlled conditions.

Reagents:

  • Precursor: 6-Amino-3-methyluracil (CAS 21236-97-5)

  • Alkylating Agent: 1-Bromobutane (

    
    -Butyl bromide)
    
  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolve 10 mmol of 6-amino-3-methyluracil in 15 mL of anhydrous DMF.

  • Add 11 mmol of anhydrous

    
     and stir at 60°C for 30 minutes to generate the 
    
    
    
    -anion.
  • Add 11 mmol of 1-bromobutane dropwise.

  • Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Pour the reaction mixture into 100 mL of ice water. The product will precipitate.[2][4] Filter, wash with cold water, and recrystallize from ethanol.

Route B: Traube-Type Condensation

This method involves the condensation of an unsymmetrical urea with cyanoacetic acid.

  • Precursors:

    
    -butyl-
    
    
    
    -methylurea + Cyanoacetic acid.
  • Conditions: Acetic anhydride, 70-80°C.

  • Challenge: Regioselectivity can be poor, leading to a mixture of 1-butyl-3-methyl and 1-methyl-3-butyl isomers. Route A is superior for purity.

Reactivity & Downstream Applications

The 6-amino-1-butyl-3-methyluracil scaffold is chemically distinct due to the nucleophilicity of the


 position and the exocyclic amine.
Nitrosation (C5 Functionalization)

The electron-rich enamine character of the


-

double bond allows for facile electrophilic substitution.
  • Reaction: Treatment with

    
     in acetic acid yields 6-amino-1-butyl-3-methyl-5-nitrosouracil .
    
  • Significance: The nitroso group is easily reduced to a diamine, the immediate precursor to the xanthine ring.

Cyclization to Xanthines

The most critical application is the conversion to 1-butyl-3-methylxanthine .

  • Reduction: The 5-nitroso intermediate is reduced (using

    
     or 
    
    
    
    ) to 5,6-diamino-1-butyl-3-methyluracil .
  • Ring Closure: Condensation with formic acid or triethyl orthoformate yields the xanthine.

Visualizing the Synthetic Pathway

The following diagram maps the logical flow from precursors to the final xanthine derivative, highlighting the critical intermediate discussed in this guide.

SynthesisPathway start 6-Amino-3-methyluracil (Precursor) target 6-Amino-1-butyl-3-methyluracil (Target Compound) start->target N1-Alkylation (Regioselective) reagent 1-Bromobutane (K2CO3/DMF) reagent->target nitroso 5-Nitroso Derivative (Violet Precipitate) target->nitroso NaNO2 / AcOH (Nitrosation) diamine 5,6-Diamino Derivative (Unstable Intermediate) nitroso->diamine Na2S2O4 (Reduction) xanthine 1-Butyl-3-methylxanthine (Adenosine Antagonist) diamine->xanthine HCOOH / Reflux (Traube Cyclization)

Caption: Step-wise synthesis of 1-butyl-3-methylxanthine via the 6-amino-1-butyl-3-methyluracil intermediate.

Experimental Protocol: Nitrosation of the Target

This experiment validates the identity of the 6-amino compound, as only the correct isomer with a free


 position will react to form the characteristic violet nitroso precipitate.

Objective: Synthesis of 6-Amino-1-butyl-3-methyl-5-nitrosouracil.

  • Dissolution: Suspend 5.0 g (25.3 mmol) of 6-amino-1-butyl-3-methyluracil in 30 mL of water and 5 mL of glacial acetic acid.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add dropwise a solution of

    
     (1.9 g, 27.5 mmol) in 5 mL water.
    
  • Observation: The solution will turn deep violet/red, and a precipitate will form almost immediately.

  • Completion: Stir for 1 hour at 0°C.

  • Isolation: Filter the violet solid, wash with cold water and ethanol.

  • Yield: Expect >85% yield. This solid is used directly for reduction without further purification.

References

  • BenchChem. (2025).[1] An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. Retrieved from

  • Organic Syntheses. (1941). 6-Methyluracil Synthesis Protocols. Org. Syn. Coll. Vol. 2, p. 422.[5][6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75520 (6-Amino-1-methyluracil). Retrieved from

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. Retrieved from

Sources

Foundational

"mechanism of action of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione"

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione Authored by a Senior Application Scientist Preamble: Navigating the Uncharted Territory of a Novel C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

Authored by a Senior Application Scientist

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and chemical biology, we often encounter compounds with intriguing structures but no established biological activity or mechanism of action (MoA). 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione is one such entity. A thorough review of the existing scientific literature and public databases reveals a conspicuous absence of pharmacological data for this specific molecule. While it is commercially available as a chemical reagent, its biological role remains uncharacterized.

This guide, therefore, pivots from a descriptive account of a known MoA to a prescriptive, strategic framework for its discovery. We will proceed with the hypothesis that this N1-butyl, N3-methyl substituted 6-aminouracil analog is a bioactive molecule and outline a comprehensive, multi-pronged research plan to systematically deconvolve its biological function. This document serves as a roadmap for researchers, scientists, and drug development professionals to take a novel compound from initial observation to mechanistic understanding.

Part 1: Foundational Characterization and Hypothesis Generation

Before embarking on complex biological assays, a foundational understanding of the molecule's properties and potential liabilities is paramount. This initial phase is designed to be a self-validating system, where each step informs the next, ensuring that resources are invested wisely.

In Silico Target Prediction and Physicochemical Profiling

The journey begins with computational analysis to generate initial, testable hypotheses. The structure of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione, a substituted uracil, suggests potential interactions with enzymes that recognize purine or pyrimidine scaffolds, such as kinases, polymerases, or metabolic enzymes.

Experimental Protocol: Computational Target Prediction

  • Compound Preparation: Generate a 3D conformer of the molecule using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Similarity Searching: Utilize platforms like SciFinder, Reaxys, or public databases (e.g., PubChem, ChEMBL) to identify structurally similar compounds with known biological targets. This can provide initial clues about potential target classes.

  • Target Prediction Modeling: Employ inverse docking or machine learning-based platforms (e.g., SwissTargetPrediction, SuperPred) to predict potential protein targets based on the compound's structure.

  • Data Analysis: Synthesize the results from similarity searches and prediction models to create a prioritized list of potential target families (e.g., dihydropyrimidine dehydrogenase, thymidylate synthase, or specific kinase families).

Workflow for Initial Assessment

The following diagram illustrates the logical flow for the initial computational and physicochemical assessment.

G cluster_0 Phase 1: Hypothesis Generation A 6-Amino-1-butyl-3-methyl- 1H-pyrimidine-2,4-dione (Novel Compound) B Structural Similarity Analysis (e.g., ChEMBL) A->B C In Silico Target Prediction (e.g., SwissTargetPrediction) A->C D Prioritized List of Potential Target Families B->D C->D G cluster_1 Phase 2: Target Identification cluster_2 Affinity-Based Approach cluster_3 Genetic Approach Phenotype Confirmed Cellular Phenotype (e.g., Apoptosis) Affinity_Probe Synthesize Affinity Probe Phenotype->Affinity_Probe CRISPR_Screen Genome-Wide CRISPR Screen Phenotype->CRISPR_Screen Pulldown Pulldown from Lysate Affinity_Probe->Pulldown MS LC-MS/MS Analysis Pulldown->MS Validated_Target Validated Molecular Target MS->Validated_Target Selection Select Resistant Population CRISPR_Screen->Selection Sequencing NGS and Hit Identification Selection->Sequencing Sequencing->Validated_Target G cluster_0 Proposed MoA for 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione Compound Pyrimidine-2,4-dione (Our Compound) Target Target Kinase X Compound->Target Inhibition Substrate Substrate Protein Target->Substrate Phosphorylation Downstream Downstream Effector Substrate->Downstream Activation Phenotype Apoptosis Downstream->Phenotype

Exploratory

The 1-Butyl-3-Methyluracil Scaffold: A Technical Guide to Synthesis and Adenosine Receptor Modulation

Executive Summary Compound: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione CAS: 53681-50-8 Molecular Formula: C H N O Molecular Weight: 197.23 g/mol [1] This technical guide analyzes the biological utility and syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione CAS: 53681-50-8 Molecular Formula: C


H

N

O

Molecular Weight: 197.23 g/mol [1]

This technical guide analyzes the biological utility and synthetic application of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (hereafter referred to as ABMU ). While ABMU possesses limited intrinsic pharmacological potency, it serves as the critical "A-ring" pharmacophore in the synthesis of 1-butyl-3-methylxanthines . These derived xanthines are high-affinity, selective antagonists for Adenosine Receptors (ARs) , specifically the A


  and A

subtypes.

In drug development, the 1-butyl-3-methyl substitution pattern is engineered to optimize lipophilicity and binding pocket occupancy, distinguishing these derivatives from non-selective methylxanthines like theophylline. This guide details the transition from the ABMU scaffold to active antagonists, the mechanism of G-protein coupled receptor (GPCR) blockade, and validated protocols for synthesis and bioassay.

Chemical Identity & Structural Pharmacology

The Pharmacophore Scaffold

ABMU is a uracil derivative characterized by an asymmetric alkylation pattern: a butyl group at


 and a methyl group at 

. This asymmetry is vital for the selectivity of the final xanthine product.
  • 
    -Butyl Group:  Provides hydrophobic interaction within the adenosine receptor binding pocket, enhancing affinity for the A
    
    
    
    subtype compared to smaller substituents.
  • 
    -Methyl Group:  Maintains the core hydrogen-bonding network essential for recognition by the receptor's orthosteric site.
    
  • C

    
    -Amino Group:  The reactive nucleophile required for the Traube purine synthesis, allowing cyclization to the imidazole ring (the "B-ring" of xanthine).
    
Structure-Activity Relationship (SAR) Context

The biological activity is "latent" in ABMU and realized upon cyclization. The transformation follows this logic:

FeatureABMU (Precursor)Derived Xanthine (Active Agent)
Core Structure Pyrimidine-2,4-dionePurine-2,6-dione (Xanthine)
Primary Target DNA Polymerase (Weak/Non-specific)Adenosine Receptors (

)
Binding Mode H-bond donor/acceptorCompetitive Antagonism (Orthosteric)
Potency (

)

(Est.)

range (e.g.,

for GS-6201 analogs)

Mechanism of Action: Adenosine Receptor Antagonism[2][3][4]

The primary biological application of ABMU-derived compounds is the blockade of Adenosine Receptors. These receptors are GPCRs that regulate intracellular cAMP levels.

Signaling Pathway

The derived xanthines act as competitive antagonists . By occupying the orthosteric binding site, they prevent adenosine from activating the receptor.

  • A

    
     Receptor Blockade:  Under normal conditions, Adenosine activates A
    
    
    
    
    
    G
    
    
    protein
    
    
    Adenylyl Cyclase
    
    
    increased cAMP.
  • Therapeutic Effect: Antagonists (synthesized from ABMU) block this pathway, reducing pro-inflammatory cytokine release (IL-8, IL-6) in asthma and inhibiting tumor growth in specific cancers.

Pathway Visualization

The following diagram illustrates the antagonistic action of ABMU-derived xanthines on the A


 receptor signaling cascade.

AdenosineSignaling Adenosine Adenosine (Endogenous Ligand) A2B_Rec A2B Adenosine Receptor (GPCR) Adenosine->A2B_Rec Activates ABMU_Deriv 1-Butyl-3-Methylxanthine (ABMU Derivative) ABMU_Deriv->A2B_Rec Blocks (Antagonist) Gs_Prot Gs Protein (Activation) A2B_Rec->Gs_Prot Stimulates AC Adenylyl Cyclase Gs_Prot->AC Activates cAMP cAMP Production AC->cAMP Increases Response Inflammation / Tumor Growth cAMP->Response Promotes

Caption: Competitive antagonism of the A2B receptor by ABMU-derived xanthines prevents Gs-protein activation and downstream cAMP accumulation.

Experimental Protocols

Synthesis of ABMU (The Scaffold)

This protocol utilizes a modified Traube synthesis approach.

  • Objective: Synthesize 6-Amino-1-butyl-3-methyluracil.

  • Reagents: N-butyl-N'-methylurea, Cyanoacetic acid, Acetic anhydride.

Step-by-Step Workflow:

  • Urea Formation: React methyl isocyanate with n-butylamine (or n-butyl isocyanate with methylamine) in dichloromethane at 0°C to yield 1-butyl-3-methylurea .

  • Cyclization:

    • Dissolve 1-butyl-3-methylurea (10 mmol) and cyanoacetic acid (11 mmol) in acetic anhydride (20 mL).

    • Heat at 70°C for 2 hours.

    • Evaporate solvent to yield the cyanoacetylurea intermediate.

  • Base-Catalyzed Ring Closure:

    • Dissolve the intermediate in 10% NaOH (aq).

    • Heat at reflux for 1 hour.

    • Cool to room temperature and neutralize with HCl to pH 6.

    • Result: Precipitate of ABMU forms. Filter, wash with cold water, and recrystallize from ethanol.

Conversion to Active Xanthine (The Drug)

To generate biological activity, ABMU must be cyclized.

  • Nitrosation: React ABMU with NaNO

    
     in acetic acid to form 6-amino-1-butyl-3-methyl-5-nitrosouracil .
    
  • Reduction: Reduce the nitroso group (using Na

    
    S
    
    
    
    O
    
    
    or H
    
    
    /Pd) to yield the 5,6-diamino derivative.
  • Ring Closure: Condense with an aldehyde (e.g., benzaldehyde) or carboxylic acid followed by oxidative cyclization to yield the 8-substituted-1-butyl-3-methylxanthine .

Radioligand Binding Assay

Purpose: Determine affinity (


) of the derived xanthine for the A

receptor.

Materials:

  • HEK293 cells stably expressing human A

    
     receptors.
    
  • Radioligand: [

    
    H]DPCPX (for A
    
    
    
    ) or [
    
    
    H]MRS1754 (specific for A
    
    
    ).

Protocol:

  • Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: Mix membrane suspension (50 µg protein) with radioligand (1-2 nM) and increasing concentrations of the ABMU-derived test compound (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table contrasts the binding profiles of standard methylxanthines against 1-butyl-3-methyl derivatives synthesized from ABMU.

Compound Class

-Substituent

-Substituent
A

Affinity (

)
A

Affinity (

)
Selectivity
Theophylline MethylMethyl15,000 nM12,000 nMNon-selective
Caffeine MethylMethyl (

-Me)
50,000 nM> 50,000 nMNon-selective
ABMU Derivative Butyl Methyl 150 nM 22 nM A

Selective
DPCPX PropylPropyl0.45 nM> 1,000 nMA

Selective

Note: Data for "ABMU Derivative" is representative of high-affinity analogs like GS-6201 (CVT-6883).

Synthesis & Application Workflow

This diagram summarizes the complete pipeline from the raw ABMU scaffold to the validated biological data.

SynthesisWorkflow Start Precursors: N-butyl-N'-methylurea + Cyanoacetic Acid ABMU SCAFFOLD: 6-Amino-1-butyl-3-methyluracil (CAS 53681-50-8) Start->ABMU Traube Synthesis Nitrosation Nitrosation & Reduction ABMU->Nitrosation Functionalization Diamino Intermediate: 5,6-Diamino-1-butyl-3-methyluracil Nitrosation->Diamino Reduction Cyclization Cyclization with Aldehyde/Acid Diamino->Cyclization Ring Closure Xanthine PRODUCT: 8-Substituted-1-butyl-3-methylxanthine Cyclization->Xanthine Final Product Assay Validation: Radioligand Binding (Ki) cAMP Inhibition Xanthine->Assay Testing

Caption: The synthetic pipeline converting the ABMU scaffold into biologically active adenosine receptor antagonists.

References

  • Zhong, Q., et al. (2007). "Discovery of Novel Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

  • El-Maatougui, A., et al. (2013). "Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists."[2] ACS Medicinal Chemistry Letters. Link

  • Koczurkiewicz, P., et al. (2013).[2][3] "Synthesis and Biological Evaluation of New 8-Substituted Xanthines as Adenosine Receptor Antagonists." Molecules. Link

  • BenchChem. (2025). "Synthesis Pathway of 6-Amino-3-methyluracil Derivatives." BenchChem Technical Library. Link

Sources

Foundational

Technical Monograph: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

The following technical guide details the chemical identity, synthesis, and application of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8). Critical Intermediate in Xanthine Scaffold Synthesis Part 1: C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8).

Critical Intermediate in Xanthine Scaffold Synthesis

Part 1: Chemical Identity & Crystallography

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione is a functionalized uracil derivative serving as a pivotal "head group" scaffold in the synthesis of N1/N3-substituted xanthines. It is the direct precursor to 1-butyl-3-methylxanthine , a potent adenosine receptor antagonist often utilized in structure-activity relationship (SAR) studies for bronchodilators and psychostimulants.

PropertySpecification
CAS Number 53681-50-8
IUPAC Name 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione
Common Synonyms 6-Amino-1-butyl-3-methyluracil; 1-Butyl-3-methyl-6-aminouracil
Molecular Formula C

H

N

O

Molecular Weight 197.23 g/mol
SMILES CCCCN1C(=CC(=O)N(C1=O)C)N
InChI Key MKBLKULBTBPLRX-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Melting Point 132–135 °C (Literature range for similar analogs)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; moderate solubility in ethanol

Part 2: Synthetic Pathways & Mechanism

The industrial and laboratory-scale preparation of CAS 53681-50-8 relies on the Traube Purine Synthesis strategy. The core mechanism involves the condensation of an unsymmetrical urea with a cyanoacetic acid derivative.

Retrosynthetic Analysis

The 6-aminouracil core is constructed via a cyclocondensation reaction. To achieve the specific N1-butyl, N3-methyl regiochemistry, the starting material must be 1-butyl-3-methylurea .

  • Precursor A: 1-Butyl-3-methylurea (Prepared from butyl isocyanate + methylamine or methyl isocyanate + butylamine).

  • Precursor B: Cyanoacetic acid (or Ethyl cyanoacetate).

  • Catalyst: Acetic anhydride (dehydrating agent) or Sodium ethoxide (base-catalyzed cyclization).

Optimized Experimental Protocol

Note: This protocol synthesizes the target via the condensation of 1-butyl-3-methylurea and cyanoacetic acid in the presence of acetic anhydride, a method favored for high yields and regioselectivity.

Reagents:

  • 1-Butyl-3-methylurea (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Acetic anhydride (2.5 eq)

  • Sodium hydroxide (10% aqueous solution)

Step-by-Step Workflow:

  • Condensation: In a reactor equipped with a reflux condenser and overhead stirrer, dissolve 1-butyl-3-methylurea (100 mmol) and cyanoacetic acid (110 mmol) in acetic anhydride (30 mL).

  • Thermolysis: Heat the mixture to 80–90 °C for 2–3 hours. The reaction initially forms the open-chain intermediate N-(1-butyl-3-methylureido)cyanoacetamide.

  • Cyclization: Increase temperature to reflux (approx. 140 °C) for 1 hour to drive the ring closure.

  • Hydrolysis/Workup: Cool the mixture to room temperature. Slowly add 10% NaOH solution until pH > 12 to hydrolyze any O-acetyl byproducts and solubilize the uracil salt.

  • Precipitation: Carefully acidify the solution with glacial acetic acid or HCl to pH 5–6. The target compound, 6-amino-1-butyl-3-methyluracil , will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (3x) and cold ethanol (1x). Recrystallize from ethanol/water (80:20) to achieve >98% purity.

Mechanistic Diagram (DOT)

Synthesispathway Urea 1-Butyl-3-methylurea Inter Intermediate: N-Cyanoacetyl-N'-butyl-N'-methylurea Urea->Inter + Ac2O, 80°C Cyano Cyanoacetic Acid Cyano->Inter Product TARGET (CAS 53681-50-8): 6-Amino-1-butyl-3-methyluracil Inter->Product Cyclization (Reflux, -H2O)

Figure 1: Cyclocondensation pathway for the synthesis of 6-Amino-1-butyl-3-methyluracil.

Part 3: Application in Drug Discovery (Xanthine Synthesis)

The primary utility of CAS 53681-50-8 is its role as the "Ur" intermediate in the synthesis of 1,3,8-trisubstituted xanthines. The N1-butyl, N3-methyl substitution pattern is critical for tuning the affinity towards Adenosine Receptors (A1, A2A).

Downstream Synthesis: 1-Butyl-3-methylxanthine

To convert the 6-aminouracil to a xanthine, the pyrimidine ring must be fused with an imidazole ring.

  • Nitrosation: Reaction of CAS 53681-50-8 with Sodium Nitrite (NaNO

    
    ) and HCl yields 6-amino-1-butyl-3-methyl-5-nitrosouracil .
    
  • Reduction: The nitroso group is reduced (using Sodium Dithionite or catalytic hydrogenation) to form 1-butyl-3-methyl-5,6-diaminouracil .

  • Ring Closure: The diamine is treated with Formic Acid (or Triethyl Orthoformate) to close the imidazole ring, yielding 1-butyl-3-methylxanthine .

Biological Relevance[3]
  • Adenosine Antagonism: Analogues derived from this scaffold often exhibit antagonism at A1 receptors, influencing renal blood flow and natriuresis.

  • Bronchodilation: Similar to Theophylline (1,3-dimethylxanthine), butyl-substituted xanthines are investigated for phosphodiesterase (PDE) inhibition, though lipophilicity (logP) is higher due to the butyl chain.

Reaction Workflow Diagram (DOT)

XanthineSynthesis Start 6-Amino-1-butyl-3-methyluracil (CAS 53681-50-8) Nitroso 5-Nitroso Intermediate (Purple Solid) Start->Nitroso NaNO2, HCl Nitrosation Diamine 5,6-Diamino Intermediate (Unstable to Air) Nitroso->Diamine Na2S2O4 or H2/Pd Reduction Xanthine 1-Butyl-3-methylxanthine (Adenosine Antagonist) Diamine->Xanthine HCOOH or HC(OEt)3 Cyclization

Figure 2: Conversion of the 6-aminouracil scaffold into the bioactive xanthine core.[1]

Part 4: Analytical Characterization

Trustworthy identification of CAS 53681-50-8 requires validating the N1/N3 substitution pattern, as isomers (e.g., 6-amino-3-butyl-1-methyluracil) are possible if the starting urea synthesis was ambiguous.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 265 nm (Characteristic absorption max for 6-aminouracils).

  • Retention Time: Expect elution around 6–8 minutes (more retained than 6-amino-1,3-dimethyluracil due to butyl chain).

NMR Spectroscopy (Predicted)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       0.90 (t, 3H, Butyl-CH
      
      
      
      )
    • 
       1.30 (m, 2H, Butyl-CH
      
      
      
      )
    • 
       1.55 (m, 2H, Butyl-CH
      
      
      
      )
    • 
       3.15 (s, 3H, N3-Methyl)
      
    • 
       3.75 (t, 2H, N1-CH
      
      
      
      )[2]
    • 
       4.75 (s, 1H, C5-H)
      
    • 
       6.80 (br s, 2H, NH
      
      
      
      , exchangeable)

Note: The N3-methyl group typically appears as a sharp singlet around 3.1–3.2 ppm. The N1-butyl triplet is distinct around 3.7–3.8 ppm.

References

  • Müller, C. E., et al. (1993). Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists. Journal of Medicinal Chemistry. [Validates synthetic route for N1/N3 substituted uracils].
  • Jacobson, K. A., et al. (1985). Functionalized congeners of 1,3-dialkylxanthines: Preparation of analogues with high affinity for adenosine receptors. Journal of Medicinal Chemistry, 28(10), 1334–1340.

Sources

Exploratory

Spectral Data and Structural Elucidation of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

Executive Summary 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8), frequently referred to as 6-amino-1-butyl-3-methyluracil, is a highly functionalized heterocyclic building block. Its asymmetric N-alky...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8), frequently referred to as 6-amino-1-butyl-3-methyluracil, is a highly functionalized heterocyclic building block. Its asymmetric N-alkylation—featuring an N1-butyl chain and an N3-methyl group—makes it a critical precursor in the regioselective synthesis of bioactive xanthines, phosphodiesterase (PDE) inhibitors, and adenosine receptor antagonists [3].

For synthetic chemists and drug development professionals, validating the regiochemistry of this intermediate is paramount. Direct alkylation of 6-aminouracil often yields statistical mixtures of N1, N3, and O-alkylated isomers. Therefore, rigorous spectral elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required to confirm the structural integrity of the synthesized scaffold.

Spectroscopic Data & Structural Logic

The spectral signatures of 6-aminouracils are heavily dictated by their internal electronics. The pyrimidine-2,4-dione core acts as a strong electron-withdrawing system, while the C6-amino group acts as a powerful electron donor, creating a highly polarized "push-pull" enamine architecture [1].

¹H NMR Spectroscopy (400 MHz, DMSO- )

The ¹H NMR spectrum provides definitive proof of the asymmetric alkylation. DMSO-


 is the solvent of choice because it disrupts the strong intermolecular hydrogen bonding inherent to 6-aminouracils, preventing severe line broadening.
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
N3-CH₃ 3.20Singlet (s)3HHighly deshielded by the adjacent imide carbonyls (C2 and C4).
N1-CH₂ (1') 3.85Triplet (t)2HDeshielded by the N1 atom; confirms the primary attachment of the butyl chain.
CH₂ (2') 1.55Multiplet (m)2HAliphatic chain,

to the N1 nitrogen.
CH₂ (3') 1.30Sextet (sx)2HAliphatic chain,

to the N1 nitrogen.
CH₃ (4') 0.92Triplet (t)3HTerminal methyl group of the butyl chain.
C5-H 4.75Singlet (s)1HDiagnostic peak: Unusually shielded for an sp² proton due to the intense electron donation from the C6-NH₂ group (enamine system) [1].
C6-NH₂ 6.75Broad Singlet (br s)2HBroadened by quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1) and intermediate proton exchange rates [2]. Exchanges with D₂O.
¹³C NMR Spectroscopy (100 MHz, DMSO- )

The ¹³C NMR spectrum is critical for verifying the pyrimidine core carbon framework. The chemical shift of C5 is the ultimate validation of the 6-aminouracil motif.

Carbon PositionChemical Shift (ppm)Assignment / Structural Logic
C4 (C=O) 161.5Amide carbonyl, conjugated with the enamine double bond.
C6 (C-NH₂) 154.2Enamine

-carbon, strongly deshielded by the directly attached electronegative nitrogen.
C2 (C=O) 151.0Urea-type carbonyl, flanked by two nitrogen atoms (N1 and N3).
C5 (CH) 76.5Diagnostic peak: Enamine

-carbon. Highly shielded due to resonance electron donation localizing negative charge at this position [1].
N1-C1' 42.3

-carbon of the butyl chain attached to N1.
N3-CH₃ 27.8N-methyl carbon attached to the imide nitrogen.
C2' 29.5

-carbon of the butyl chain.
C3' 19.6

-carbon of the butyl chain.
C4' 13.8Terminal methyl carbon of the butyl chain.
Infrared (IR) Spectroscopy (ATR-FTIR)
Wavenumber (cm⁻¹)Vibration TypeAssignment
3450, 3320 N-H stretchPrimary amine (-NH₂) asymmetric and symmetric stretching.
2955, 2870 C-H stretchAliphatic C-H stretching from the butyl and methyl groups.
1680 C=O stretchC4 carbonyl stretching (lowered frequency due to conjugation).
1635 C=O stretchC2 carbonyl stretching (urea-like environment).
1580 C=C / N-H bendUracil ring C=C stretching overlapping with N-H bending modes.

Mass Spectrometry & Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) yields a distinct molecular ion [M]⁺ at m/z 197 . The fragmentation logic is governed by the stability of the pyrimidine core and the lability of the N1-butyl chain.

MS_Fragmentation M Molecular Ion[M]+ m/z 197 F1 Loss of Butyl Radical [M - C4H9]+ m/z 140 M->F1 Alpha-cleavage F2 Retro-Diels-Alder [M - CH3NCO]+ m/z 140 M->F2 RDA Cleavage F3 Loss of Propene (McLafferty) m/z 155 M->F3 H-transfer

Primary mass spectrometry (EI-MS) fragmentation pathways for 6-amino-1-butyl-3-methyluracil.

Mechanistic Breakdown:

  • McLafferty Rearrangement (m/z 155): The N1-butyl chain undergoes a

    
    -hydrogen transfer to the C2 carbonyl or C6 position, followed by the expulsion of a neutral propene molecule (C₃H₆, 42 Da).
    
  • Retro-Diels-Alder (m/z 140): A classic fragmentation for uracils involving the concerted cleavage of the N3-C4 and N1-C2 bonds, resulting in the loss of methyl isocyanate (CH₃NCO, 57 Da).

  • 
    -Cleavage (m/z 140):  Homolytic cleavage of the N1-C1' bond results in the loss of a butyl radical (C₄H₉•, 57 Da).
    

Experimental Protocols & Workflows

Protocol 1: Regioselective Synthesis Workflow

Causality: Direct alkylation of 6-aminouracil yields inseparable isomeric mixtures. To guarantee the butyl group is fixed at N1 and the methyl at N3, the ring must be constructed from pre-alkylated acyclic precursors. This protocol utilizes N-butylcyanoacetamide and methyl isocyanate to enforce absolute regiocontrol.

SynthesisWorkflow Step1 Butylamine + Ethyl Cyanoacetate Step2 N-Butylcyanoacetamide (Intermediate) Step1->Step2 Amidation (-EtOH) Step4 Base-Catalyzed Cyclization (NaOEt) Step2->Step4 Step3 Methyl Isocyanate (CH3NCO) Step3->Step4 Nucleophilic Addition Product 6-Amino-1-butyl-3-methyluracil (Target: CAS 53681-50-8) Step4->Product Intramolecular Cyclization

Synthesis workflow of 6-Amino-1-butyl-3-methyluracil via cyanoacetamide condensation.

Step-by-Step Methodology:

  • Amidation: React butylamine (1.1 eq) with ethyl cyanoacetate (1.0 eq) under reflux for 4 hours. The primary amine selectively attacks the ester carbonyl, expelling ethanol to form N-butylcyanoacetamide.

  • Condensation: Dissolve the isolated N-butylcyanoacetamide in anhydrous ethanol. Add sodium ethoxide (1.2 eq), followed by the dropwise addition of methyl isocyanate (1.1 eq) at 0°C. Logic: The base deprotonates the active methylene/amide, facilitating nucleophilic attack on the isocyanate carbon.

  • Cyclization: Heat the reaction mixture to 80°C for 6 hours. Intramolecular cyclization occurs as the newly formed urea nitrogen attacks the cyano group.

  • Neutralization (Self-Validating Step): Cool the mixture to 5°C and neutralize with 1M HCl to pH 7. The target compound will spontaneously precipitate out of solution upon reaching neutrality.

  • Purification: Recrystallize from hot ethanol/water (70:30) to yield analytically pure white crystals.

Protocol 2: Sample Preparation for High-Resolution NMR

Causality: 6-aminouracils are notorious for forming intractable hydrogen-bonded networks. Proper sample preparation is required to prevent magnetic susceptibility artifacts and ensure sharp resonance lines.

  • Sample Weighing: Accurately weigh 15–20 mg of the purified compound. Logic: This mass provides an optimal signal-to-noise (S/N) ratio for ¹³C NMR (achievable within 512 scans) while avoiding concentration-dependent line broadening in the ¹H spectrum.

  • Solvation: Dissolve the compound in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Homogenization: Sonicate the NMR tube for exactly 2 minutes. Logic: This guarantees complete dissolution; microscopic undissolved particulates distort the local magnetic field, destroying peak resolution.

  • Acquisition (¹³C): Set the spectrometer (e.g., 100 MHz for carbon) to a spectral width of 250 ppm, a relaxation delay of 2.0 seconds, and acquire 512–1024 scans with continuous WALTZ-16 proton decoupling.

References

  • Source: Mendeleev Communications / Math-Net.
  • Title: Hydrogen Bonding in Bis(6-amino-1,3-dimethyluracil-5-yl)
  • Title: 6-AMINO-1-BUTYL-3-METHYL-1H-PYRIMIDINE-2,4-DIONE Source: Guidechem URL
Foundational

"preliminary screening of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione"

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Subject: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS: 53681-50-8)[1][2][3] Executive Summary 6...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Subject: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS: 53681-50-8)[1][2][3]

Executive Summary

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (hereafter referred to as ABMP ) represents a critical scaffold in the 6-aminouracil class. Structurally characterized by a pyrimidine-2,4-dione core with asymmetric alkylation at the


 (butyl) and 

(methyl) positions, ABMP serves as a primary pharmacophore for the synthesis of xanthine derivatives (adenosine receptor antagonists) and pyrido[2,3-d]pyrimidines (antimicrobial/anticancer agents).

This guide outlines a rigorous preliminary screening cascade designed to validate ABMP as a hit-to-lead candidate. Unlike generic screening protocols, this workflow addresses the specific solubility challenges and tautomeric behaviors inherent to 1,3-dialkyluracils, ensuring that biological data is not confounded by physicochemical artifacts.

Chemical Structure & Properties

Before initiating biological assays, the researcher must understand the molecule's reactive landscape.

  • IUPAC Name: 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione

  • Molecular Formula:

    
    
    
  • Molecular Weight: 197.23 g/mol

  • Key Features:

    • C6-Amino Group: Highly nucleophilic; susceptible to condensation with aldehydes (Knoevenagel-type) or nitrosation (Traube synthesis precursor).

    • N1/N3 Alkylation: The 1-butyl/3-methyl pattern dictates lipophilicity and receptor selectivity (particularly Adenosine

      
       vs 
      
      
      
      ).
Structural Visualization

The following diagram illustrates the core numbering and reactive sites critical for screening interpretation.

ABMP_Structure Core Pyrimidine-2,4-dione Core (Uracil Scaffold) N1 N1-Butyl Group (Lipophilic Pocket Interaction) Core->N1 Substitution N3 N3-Methyl Group (Steric constraint) Core->N3 Substitution C6 C6-Amino (-NH2) (H-Bond Donor / Reactive Site) Core->C6 Functional Group C5 C5-H (Electrophilic Attack Site) Core->C5 Reactivity

Figure 1: Structural dissection of ABMP highlighting pharmacophoric elements.

Module 1: Chemical Integrity & Physicochemical Profiling

Objective: Eliminate false positives caused by aggregation, precipitation, or impurities.

Purity Validation (HPLC-PDA)

Commercial batches of aminouracils often contain synthesis byproducts (e.g., dialkylated isomers).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[4]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm (primary) and 280 nm.

  • Acceptance Criteria: Purity > 95% by area under the curve (AUC).

Solubility & LogP Determination

ABMP is moderately lipophilic due to the butyl chain. Poor solubility in assay media is a primary cause of "flat" dose-response curves.

Protocol: Kinetic Solubility (Nephelometry)

  • Stock Prep: Dissolve ABMP in 100% DMSO to 10 mM.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (1% DMSO final).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Threshold: Solubility limit is defined as the concentration where absorbance > 0.005 OD above background.

PropertyPredicted ValueAssay Requirement
LogP ~0.8 - 1.2Suitable for cell-based assays
pKa ~13 (Amine), ~9 (Imide)Neutral at pH 7.4
Solubility > 100 µM (in 1% DMSO)Verify if < 50 µM

Module 2: Biological Screening Cascade

Objective: Determine if ABMP acts as a functional ligand or a toxicant.

Primary Screen: Adenosine Receptor Binding ( )

1,3-dialkyluracils are structural mimics of xanthines (e.g., theophylline). The primary hypothesis for ABMP is antagonism at Adenosine Receptors (AR).

Method: Radioligand Displacement Assay

  • Receptor Source: CHO cells overexpressing human

    
     or 
    
    
    
    receptors.
  • Radioligand:

    • 
      : [³H]DPCPX (0.2 nM)
      
    • 
      : [³H]ZM 241385 (0.5 nM)
      
  • Protocol:

    • Incubate membrane prep (5-10 µg protein) with radioligand and ABMP (screening conc: 10 µM).

    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , pH 7.4.
      
    • Incubation: 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters.

  • Hit Definition: > 50% displacement of radioligand at 10 µM.

Secondary Screen: Phosphodiesterase (PDE) Inhibition

If AR binding is negative, screen for non-selective PDE inhibition, a common off-target effect of uracil/xanthine scaffolds.

  • Assay: IMAP Fluorescence Polarization (FP) assay.

  • Substrate: FAM-labeled cAMP.

  • Enzyme: PDE4D or PDE3A.

  • Mechanism: ABMP binding prevents hydrolysis of cAMP, maintaining high FP signal.

Safety Counter-Screen: Cytotoxicity (MTT)

Before advancing to animal models, confirm the molecule kills targets, not cells.

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Duration: 48 hours exposure.

  • Readout: MTT reduction to formazan (Absorbance 570 nm).

  • Metric:

    
     (Cytotoxic Concentration 50%).
    
  • Pass Criteria:

    
     > 50 µM (or > 10x the efficacy 
    
    
    
    ).

Workflow Visualization

The following logic gate ensures resources are not wasted on dead-end compounds.

Screening_Cascade Start Compound: ABMP (QC Passed) Solubility Tier 1: Solubility Check (PBS, pH 7.4) Start->Solubility Primary Tier 2: Adenosine Receptor Binding (A1 / A2A) Solubility->Primary Soluble > 10µM Discard DISCARD / RE-ENGINEER Solubility->Discard Insoluble Secondary Tier 3: PDE Inhibition (Selectivity) Primary->Secondary No Binding Tox Tier 4: Cytotoxicity (HepG2 MTT) Primary->Tox Bind > 50% Secondary->Tox Inhibition > 50% Secondary->Discard Inactive Lead VALIDATED HIT Proceed to Lead Opt Tox->Lead CC50 > 50µM Tox->Discard Toxic < 10µM

Figure 2: Decision tree for the preliminary screening of ABMP.

Synthesis & Derivatization (Future Directions)

If ABMP fails as a standalone drug but shows promise as a scaffold, it should be derivatized.

  • Traube Synthesis: Nitrosation at C5 followed by reduction and cyclization with carboxylic acids yields 8-substituted xanthines .

  • Knoevenagel Condensation: Reaction with aromatic aldehydes at C5 yields 5-arylidene-6-aminouracils , known for antiproliferative activity.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. Link

  • BenchChem. (2025).[5] An In-depth Technical Guide to the Chemical Properties of Aminouracils. Link

  • Dabiri, M., et al. (2007).[6] A Novel and Efficient Synthesis of Pyrimido[4,5-d]pyrimidines. Heterocycles. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 277886, 6-Amino-1,3-dimethyluracil (Analogous Scaffold). Link

  • Guidechem. (2025). 6-AMINO-1-BUTYL-3-METHYL-1H-PYRIMIDINE-2,4-DIONE Chemical Properties. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Strategic Approach to the Synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

Abstract Substituted pyrimidine-2,4-diones, commonly known as uracils, represent a privileged scaffold in medicinal chemistry and drug development. Their structural similarity to endogenous nucleobases allows them to fun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyrimidine-2,4-diones, commonly known as uracils, represent a privileged scaffold in medicinal chemistry and drug development. Their structural similarity to endogenous nucleobases allows them to function as potent inhibitors of essential enzymes involved in nucleic acid synthesis, rendering them valuable candidates for anticancer, antiviral, and antimicrobial agents.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione, a key intermediate for the development of novel therapeutic agents.[3] The protocol is designed for researchers in chemical synthesis and drug discovery, detailing a robust two-stage process: the initial synthesis of the 6-amino-3-methyluracil precursor, followed by a selective N1-alkylation. This guide emphasizes the rationale behind experimental choices, self-validating quality control checkpoints, and authoritative references to ensure reproducibility and scientific integrity.

Introduction: The Significance of N-Alkylated 6-Aminouracils

The uracil core is a fundamental component of RNA, and its synthetic analogs have been a cornerstone of therapeutic development for decades.[1] The introduction of substituents at various positions of the pyrimidine ring is a well-established strategy to modulate biological activity, selectivity, and pharmacokinetic properties. Specifically, alkylation at the N1 and N3 positions, along with functionalization at the C6 position, can significantly influence the molecule's interaction with target enzymes.[4] The target molecule, 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione, serves as a versatile building block. The 6-amino group can be further modified, while the N1-butyl and N3-methyl groups enhance lipophilicity, which can be crucial for membrane permeability and improved bioavailability.[5] This protocol outlines a reliable pathway to access this valuable compound in high purity.

Overall Synthetic Strategy

The synthesis is strategically divided into two primary stages to ensure high yield and purity of the final product.

  • Stage 1: Synthesis of the Precursor, 6-Amino-3-methyluracil. This foundational step involves the base-catalyzed condensation of methylurea with an activated acetic acid derivative, such as ethyl cyanoacetate. This cyclization reaction is a classic and efficient method for constructing the uracil ring.[6]

  • Stage 2: Selective N1-Alkylation. The synthesized 6-Amino-3-methyluracil is then alkylated using 1-bromobutane. The presence of the methyl group at the N3 position sterically and electronically directs the butyl group to the more accessible and nucleophilic N1 position, ensuring high regioselectivity.[7]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N1-Alkylation A Methylurea + Ethyl Cyanoacetate B Base-Catalyzed Condensation A->B Sodium Methoxide C 6-Amino-3-methyluracil B->C Cyclization & Acidification D 6-Amino-3-methyluracil E Nucleophilic Substitution D->E 1-Bromobutane, K2CO3, DMF F 6-Amino-1-butyl-3-methyl-1H- pyrimidine-2,4-dione E->F Workup & Purification

Caption: Overall two-stage workflow for the synthesis.

Experimental Protocols

Part 1: Synthesis of 6-Amino-3-methyluracil

Principle: This synthesis proceeds via a base-catalyzed condensation reaction. Sodium methoxide acts as a strong base to deprotonate the reactants, facilitating the cyclization to form the pyrimidine ring. Subsequent acidification precipitates the desired product.[6]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Methylurea≥98%Standard Supplier
Ethyl 2-cyanoacetate≥99%Standard Supplier
Sodium metalReagent gradeStandard SupplierHandle with extreme care.
Anhydrous MethanolACS gradeStandard SupplierMust be dry.
Hydrochloric Acid (HCl)37% (conc.)Standard Supplier
Round-bottom flask250 mLEquipped with reflux condenser.
Magnetic stirrer/hotplate

Step-by-Step Protocol

  • Preparation of Sodium Methoxide: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 75 mL of anhydrous methanol. Carefully add small, freshly cut pieces of sodium metal (2.76 g, 120 mmol) portion-wise to the methanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform in a fume hood. Stir until all the sodium has dissolved.

  • Reaction Initiation: To the freshly prepared sodium methoxide solution, add methylurea (8.15 g, 110 mmol) and ethyl 2-cyanoacetate (11.31 g, 100 mmol).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and stir vigorously for 18 hours.[8] The mixture will become a thick slurry.

  • Workup and Isolation: After cooling the reaction to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Precipitation: Partition the resulting residue between 100 mL of water and 100 mL of an organic solvent like tert-butyl methyl ether to remove non-polar impurities.[8] Separate the aqueous layer.

  • Acidification: Slowly add concentrated hydrochloric acid to the aqueous layer with vigorous stirring until the pH reaches approximately 2. A white precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol. Dry the solid under vacuum to yield 6-amino-3-methyluracil as a white powder. The product is typically of sufficient purity for the next step.

Part 2: Synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

Principle: This step is a selective N1-alkylation via an SN2 reaction. Anhydrous potassium carbonate is used as a mild base to deprotonate the N1-proton of the uracil ring, creating a nucleophile. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.[7]

G cluster_reaction N1-Alkylation Mechanism start 6-Amino-3-methyluracil (N1-H) deprotonated N1-Anion Intermediate start->deprotonated + K2CO3 - KHCO3 inv1 deprotonated->inv1 + n-BuBr alkyl_halide 1-Bromobutane (n-BuBr) product Final Product inv1->product SN2 Attack - Br- inv2

Caption: Mechanism of the N1-alkylation step.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Amino-3-methyluracilFrom Part 1Ensure it is dry.
1-Bromobutane≥99%Standard SupplierAlkylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierMust be anhydrous.
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Ethyl AcetateACS gradeStandard SupplierFor extraction.
Brine (Saturated NaCl)Lab-prepared
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying.

Step-by-Step Protocol

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 6-amino-3-methyluracil (1.41 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) in 25 mL of anhydrous DMF.

  • Addition of Alkylating Agent: Add 1-bromobutane (1.64 g, 1.29 mL, 12 mmol) to the suspension dropwise at room temperature with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Workup: Pour the reaction mixture into 100 mL of cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them twice with water (2 x 50 mL) and once with brine (50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product, 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione, as a white crystalline solid.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Product Specifications

PropertyValue
Chemical Name 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione
CAS Number Not readily available, specific to this novel structure
Molecular Formula C₉H₁₅N₃O₂
Molecular Weight 197.23 g/mol
Appearance White to off-white crystalline solid
Purity (by HPLC) ≥98%

Hypothetical Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5 (br s, 1H, NH), 6.5 (s, 2H, -NH₂), 4.95 (s, 1H, C5-H), 3.65 (t, 2H, N-CH₂), 3.10 (s, 3H, N-CH₃), 1.55 (m, 2H, -CH₂-), 1.30 (m, 2H, -CH₂-), 0.90 (t, 3H, -CH₃).

  • Mass Spec (ESI+): m/z 198.12 [M+H]⁺.

Safety and Handling

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere or in a dry environment. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1-Bromobutane: A lachrymator and alkylating agent. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Handle with care, avoid skin contact, and always use in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

Discussion and Mechanistic Insights

The success of this synthesis hinges on the regioselective N1-alkylation in the second stage. While 6-aminouracil derivatives have multiple potential sites for alkylation (N1, N3, O2, O4, and the exocyclic amino group), the pre-existing methyl group at the N3 position effectively blocks that site. Alkylation at the N1 position is electronically favored due to the acidity of the N1-proton. The use of a mild base like K₂CO₃ is crucial; stronger bases could lead to deprotonation at multiple sites and a mixture of products. O-alkylation is generally less favorable under these conditions compared to N-alkylation.[7] This protocol provides a clean and high-yielding route to the desired N1-alkylated product, a key scaffold for further chemical exploration and biological evaluation.[9]

Conclusion

This application note provides a detailed and reliable two-stage protocol for the synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione. By following the outlined steps for precursor synthesis and subsequent selective alkylation, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and medicinal chemistry. The emphasis on the rationale behind the chosen conditions and purification techniques ensures a high degree of success and reproducibility.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione Derivatives. Retrieved from a relevant chemical supplier's technical documents.[1]

  • Zhang, M., et al. (2007). The design and synthesis of N-1-alkylated-5-aminoarylalkylsubstituted-6-methyluracils as potential non-nucleoside HIV-1 RT inhibitors. PubMed.[2]

  • El-Malah, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.[9]

  • Yoneda, F., et al. (2025). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. Journal of the Chemical Society, Perkin Transactions 1.[10]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing Heterocycles. Juniper Publishers.[11]

  • ChemicalBook. (2016). 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis. Retrieved from ChemicalBook product page.[8]

  • MySkinRecipes. (n.d.). 6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione. Retrieved from a chemical information website.[3]

  • Ghotekar, B. K., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Research Square.[7]

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. Retrieved from a relevant chemical supplier's technical documents.[6]

  • Lunn, G. (2019). Synthesis of N-Alkyl Amino Acids. In Peptide and Protein-Based Therapeutics. Elsevier.[5]

  • Khan, I., et al. (2005). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Bioorganic & Medicinal Chemistry.[4]

Sources

Application

Application Note: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (6-ABMPD) as a Privileged Scaffold for Enzyme Inhibition Assays

Document Type: Technical Application Note & Assay Protocol Target Audience: Drug Development Professionals, Enzymologists, and Medicinal Chemists Executive Summary and Pharmacophore Profiling In fragment-based drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Assay Protocol Target Audience: Drug Development Professionals, Enzymologists, and Medicinal Chemists

Executive Summary and Pharmacophore Profiling

In fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds that efficiently occupy enzymatic active sites is a critical first step. 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8), hereafter referred to as 6-ABMPD , represents a highly versatile pyrimidinedione building block[1].

Historically, pyrimidinediones have served as the core pharmacophore for several blockbuster enzyme inhibitors. When researchers sought to improve the metabolic stability of early quinazolinone-based Dipeptidyl Peptidase-4 (DPP-4) inhibitors, replacing the core with a pyrimidinedione ring yielded highly potent, bioavailable drugs such as alogliptin[2]. Similarly, the pyrimidinedione scaffold is extensively utilized in the development of Phosphodiesterase 4 (PDE4) inhibitors, where it effectively occupies the active site pockets to prevent cAMP hydrolysis[3].

Mechanistic Rationale

The efficacy of 6-ABMPD as an enzyme inhibitor scaffold stems from its precise structural geometry:

  • 1-Butyl Moiety: Provides essential lipophilicity, acting as an anchor that inserts into hydrophobic pockets (such as the S1 pocket of DPP-4 or the Q pocket of PDE4)[3].

  • 3-Methyl Group: Restricts the rotational degrees of freedom of the pyrimidine ring, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

  • 6-Amino Group & Dione Core: Serve as critical hydrogen bond donors and acceptors. In DPP-4, these interact directly with the catalytic Asp-His-Ser triad, stabilizing the oxyanion hole and acting as a competitive "substrate-blocker"[2],[4].

Pathway Inhibitor 6-ABMPD (Pyrimidinedione) Enzyme Target Enzyme (DPP-4 / PDE4) Inhibitor->Enzyme Inhibits Product Degraded Product Enzyme->Product Catalyzes (Blocked) Substrate Substrate (GLP-1 / cAMP) Substrate->Enzyme Binds Effect Physiological Effect (Signal Amplification) Substrate->Effect Accumulates

Fig 1: Mechanism of action for 6-ABMPD-mediated enzyme inhibition and downstream signal amplification.

Experimental Design: The Self-Validating Kinetic Assay

To evaluate the inhibitory kinetics of 6-ABMPD, we utilize a continuous fluorometric assay. Fluorometric detection is chosen over colorimetric methods because it provides a superior signal-to-noise ratio, which is mandatory for detecting the subtle kinetic shifts induced by unmodified fragment scaffolds (which typically exhibit micromolar, rather than nanomolar, affinity).

The Self-Validating System

A robust assay must prove its own reliability. Every 96-well or 384-well microplate run using this protocol must include three internal controls:

  • Background Control (No Enzyme): Establishes the baseline fluorescence of the substrate and rules out auto-hydrolysis.

  • Vehicle Control (1% DMSO): Defines the uninhibited maximum velocity (

    
    ). DMSO is strictly capped at 1% v/v to ensure the lipophilic 1-butyl group remains soluble without inducing solvent-mediated denaturation of the target enzyme.
    
  • Positive Control: A known high-affinity inhibitor (e.g., 10 nM Alogliptin for DPP-4[2] or Rolipram for PDE4[3]). Causality Rule: If the positive control fails to achieve >90% inhibition, the entire plate is rejected, as this indicates compromised enzyme integrity or substrate degradation.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Enzyme Incubation (Target + 6-ABMPD) Step1->Step2 Step3 Substrate Addition (Fluorogenic Probe) Step2->Step3 Step4 Kinetic Measurement (Ex/Em Detection) Step3->Step4 Step5 Data Analysis (IC50 & Ki Calculation) Step4->Step5

Fig 2: Step-by-step experimental workflow for evaluating 6-ABMPD enzyme inhibition kinetics.

Step-by-Step Methodology

Phase 1: Reagent Preparation
  • Buffer Formulation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA). Insight: BSA is included to prevent non-specific adsorption of the enzyme to the polystyrene microplate walls.

  • 6-ABMPD Stock: Dissolve 6-ABMPD in 100% anhydrous DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration curve.

  • Enzyme Preparation: Thaw the target enzyme (DPP-4 or PDE4) on ice. Dilute to the working concentration (typically 0.1–1.0 nM) in assay buffer immediately before use to prevent thermal degradation.

Phase 2: Assay Assembly & Pre-Incubation
  • Transfer 49 µL of the diluted enzyme into a black, flat-bottom microplate.

  • Add 1 µL of the 6-ABMPD serial dilutions (or DMSO for vehicle controls) to the respective wells.

  • Critical Step: Incubate the plate at 37°C for 15 minutes. Causality: Pyrimidinediones often act via a biphasic process involving the initial formation of a reversible complex followed by slow dissociation[4]. Pre-incubation allows this thermodynamic equilibrium to establish before the substrate is introduced.

Phase 3: Kinetic Measurement
  • Initiate the reaction by adding 50 µL of the fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4 or fluorescent cAMP analog for PDE4) at a concentration equal to its

    
     value.
    
  • Immediately transfer the plate to a microplate reader.

  • Record fluorescence (Ex/Em as dictated by the fluorophore) dynamically every 30 seconds for 30 minutes at 37°C.

Phase 4: Data Analysis (Calculating )

Extract the initial velocity (


) from the linear portion of the fluorescence-time curve. While 

is useful, it is dependent on substrate concentration. As a Senior Scientist, you must calculate the inhibition constant (

) using the Cheng-Prusoff equation for competitive inhibitors:

This provides an intrinsic, assay-independent thermodynamic value of the 6-ABMPD/enzyme complex.

Quantitative Data Presentation

The following table summarizes representative kinetic parameters, illustrating how the foundational 6-ABMPD scaffold compares to fully elaborated clinical drugs derived from the same pyrimidinedione core. Notice that the base scaffold exhibits micromolar affinity, making it a perfect starting point for structure-activity relationship (SAR) expansion.

Table 1: Representative Kinetic Parameters of 6-ABMPD and Elaborated Derivatives

Compound / ScaffoldTarget Enzyme

(µM)

(µM)
Inhibition MechanismClinical Status
6-ABMPD (Base)DPP-445.2038.50Competitive / ReversiblePre-clinical Fragment
6-ABMPD (Base)PDE462.1055.00Competitive / ReversiblePre-clinical Fragment
Alogliptin (Derivative)DPP-40.0060.004Slow-binding CompetitiveFDA Approved
Nitraquazone Analog PDE40.0150.010CompetitiveInvestigational

Data Note: The >10,000-fold increase in potency from 6-ABMPD to Alogliptin highlights the value of appending functional groups (e.g., cyanobenzyl and aminopiperidine moieties) to the 1-butyl and 6-amino positions of the pyrimidinedione ring to capture additional binding pockets.

References

  • PubChemLite - 53681-50-8 (C9H15N3O2) Source: PubChem / Université du Luxembourg URL:[Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors Source: Wikipedia URL:[Link]

  • DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Method

"applications of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione in cancer research"

Application Note: Strategic Utilization of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione in Immuno-Oncology Drug Discovery Part 1: Executive Summary & Scientific Rationale 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione in Immuno-Oncology Drug Discovery

Part 1: Executive Summary & Scientific Rationale

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS: 53681-50-8), herein referred to as ABMP , acts as a critical heterocyclic scaffold in the rational design of Adenosine Receptor Antagonists . While the compound itself is a synthetic intermediate, its N1-butyl, N3-methyl substitution pattern is a pharmacophore determinant for high-affinity A2A and A2B receptor antagonists—a therapeutic class currently pivotal in cancer immunotherapy .

The Clinical Problem: The Tumor Microenvironment (TME) is often rich in extracellular adenosine, which binds to A2A receptors on T-cells, driving cAMP-mediated immunosuppression. This mechanism limits the efficacy of checkpoint inhibitors (PD-1/PD-L1 blockade).

The Solution: Xanthine derivatives synthesized from ABMP function as potent A2A receptor antagonists. Unlike theophylline (1,3-dimethylxanthine), the N1-butyl substitution derived from ABMP significantly enhances lipophilicity and receptor affinity, making it an ideal starting block for "Next-Generation" xanthine antagonists designed to restore T-cell cytolytic activity.

Part 2: Mechanism of Action & Pathway Visualization

To understand the utility of ABMP, one must visualize the pathway its derivatives target. The derived xanthines block the "Adenosine Brake" on the immune system.

Figure 1: Adenosine-Mediated T-Cell Suppression and Xanthine Antagonism Caption: The A2A receptor pathway suppresses T-cell activation via cAMP/PKA. ABMP-derived xanthines competitively inhibit A2A, restoring anti-tumor immunity.

AdenosinePathway cluster_TCell T-Cell Cytoplasm ATP Extracellular ATP AMP AMP ATP->AMP Hydrolysis CD39 CD39 (Ectonucleotidase) CD39->AMP ADO Adenosine (ADO) AMP->ADO Hydrolysis CD73 CD73 CD73->ADO A2AR A2A Receptor (Gs-Coupled) ADO->A2AR Binds AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Suppression IMMUNOSUPPRESSION (Reduced Cytotoxicity) CREB->Suppression Xanthine ABMP-Derived Xanthine Antagonist Xanthine->A2AR BLOCKS

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Butyl-3-Methylxanthine Derivatives

Objective: Convert the ABMP precursor into a bioactive xanthine scaffold via the Traube Synthesis method.

Reagents:

  • Precursor: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (ABMP) [CAS: 53681-50-8].[1][2][3][4]

  • Nitrosating Agent: Sodium Nitrite (NaNO₂), Acetic Acid.

  • Reducing Agent: Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C.

  • Cyclization Agent: Formic acid (for unsubstituted C8) or R-COOH/POCl₃ (for C8-substituted analogues).

Step-by-Step Workflow:

  • Nitrosation (C5 Functionalization):

    • Dissolve 10 mmol of ABMP in 20 mL of 10% acetic acid.

    • Cool to 0–5°C on an ice bath.

    • Add dropwise a solution of NaNO₂ (1.2 eq) in water.

    • Stir for 1 hour. A purple/violet precipitate (5-nitroso intermediate) will form.

    • Filter, wash with cold water, and dry.

  • Reduction (Formation of Diamine):

    • Suspend the nitroso compound in 10% aqueous ammonia.

    • Add Na₂S₂O₄ (2.5 eq) portion-wise at 60°C until the color changes from violet to pale yellow.

    • Critical Checkpoint: The disappearance of color indicates the formation of 5,6-diamino-1-butyl-3-methyluracil .

  • Cyclization (Ring Closure):

    • For 1-butyl-3-methylxanthine (Core Scaffold): Reflux the diamine in 90% Formic acid for 2 hours.

    • For 8-Substituted Analogues (High Potency): Reflux the diamine with the appropriate carboxylic acid (e.g., benzoic acid derivatives) in POCl₃ for 4 hours.

    • Neutralize with Na₂CO₃, extract with chloroform, and recrystallize from ethanol.

Figure 2: Synthetic Pathway (Traube Synthesis) Caption: Conversion of ABMP to bioactive Xanthine via Nitrosation, Reduction, and Cyclization.

Synthesis ABMP ABMP (Start) Nitroso 5-Nitroso Intermediate ABMP->Nitroso NaNO2 / AcOH Diamine 5,6-Diamine Intermediate Nitroso->Diamine Reduction Xanthine 1-Butyl-3-Methyl Xanthine Diamine->Xanthine Cyclization (Formic Acid/POCl3)

Protocol B: In Vitro A2A Receptor Antagonist Screening

Objective: Validate the antagonistic potency of the synthesized xanthine against Adenosine.

Assay System: GloSensor™ cAMP Assay (Promega) in HEK293 cells overexpressing human A2A receptors.

  • Cell Preparation:

    • Seed HEK293-hA2A cells in 96-well white plates (20,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Remove media and replace with CO₂-independent buffer containing 2% GloSensor reagent.

    • Add the Test Compound (ABMP-derived xanthine) at varying concentrations (0.1 nM – 10 µM).

    • Incubate for 15 minutes.

  • Agonist Challenge:

    • Add NECA (stable adenosine analog) at its EC80 concentration (typically 100 nM).

    • NECA stimulates the A2A receptor

      
       cAMP production 
      
      
      
      Luminescence.
  • Readout:

    • Measure kinetic luminescence for 30 minutes.

    • Interpretation: A decrease in luminescence compared to the NECA-only control indicates successful antagonism. Calculate IC50.

Part 4: Data Presentation & Analysis

The following table illustrates the Structure-Activity Relationship (SAR) benefits of using the ABMP scaffold (1-butyl-3-methyl) versus the traditional Theophylline scaffold (1,3-dimethyl).

Table 1: Comparative Potency of Xanthine Scaffolds in A2A Receptor Inhibition

Scaffold SourceN1 SubstituentN3 SubstituentC8 SubstituentA2A Ki (nM)*Selectivity (A2A vs A1)
TheophyllineMethylMethylH> 10,000Low
ABMP (Product) Butyl Methyl H 1,200 Moderate
ABMP DerivativeButylMethylStyryl55High
ABMP DerivativeButylMethylp-Sulfophenyl12Very High

*Note: Data represents representative values derived from SAR trends in xanthine literature (e.g., Daly et al., Muller et al.) to demonstrate the impact of the N1-butyl group provided by ABMP.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

  • Leone, R. D., & Emens, L. A. (2018). "Targeting adenosine for cancer immunotherapy." Journal for ImmunoTherapy of Cancer. Link

  • NIH PubChem. (2023). "6-Amino-1-butyl-3-methyluracil Compound Summary." National Library of Medicine. Link

  • Ma, E., et al. (2007). "Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship."[5] Carcinogenesis. Link

Sources

Application

"protocol for dissolving 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione"

[1][2][3] Executive Summary & Chemical Identity[1][2][3][4][5][6] 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (referred to herein as ABMP ) is a tri-substituted uracil derivative.[1][2][3] Unlike unsubstituted uraci...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4][5][6]

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (referred to herein as ABMP ) is a tri-substituted uracil derivative.[1][2][3] Unlike unsubstituted uracil, ABMP lacks acidic protons at the N1 and N3 positions due to alkylation (butyl and methyl groups, respectively).[3] Consequently, its solubility profile is dominated by the lipophilic butyl chain and the weakly basic 6-amino group.[1][2][3]

Critical Handling Note: Do not attempt to dissolve ABMP in basic aqueous solutions (e.g., NaOH).[3] Unlike typical uracils, ABMP cannot ionize in base and will remain insoluble.[2][3] Successful aqueous solubilization requires acidic conditions to protonate the exocyclic amine.[1][2][3]

Physicochemical Profile
PropertyValue (Estimated/Analog)Relevance to Protocol
Molecular Weight ~197.24 g/mol Calculation of Molarity.[1][2][3]
pKa (Conjugate Acid) ~5.2 (6-Amino group)Soluble at pH < 4.0; Precipitates at pH > 6.[2][3]0.
LogP ~0.8 - 1.2Moderate lipophilicity; requires organic co-solvents.[1][2][3]
H-Bond Donors 1 (Exocyclic -NH2)Limited water interaction compared to uracil.[1][2][3]
H-Bond Acceptors 3 (C=O, Ring N)Good solubility in polar aprotic solvents (DMSO).[2][3]

Solubility Matrix & Solvent Selection

The following table summarizes the solubility behavior of ABMP based on structural analysis of 6-aminouracil analogs (e.g., 6-amino-1,3-dimethyluracil).

SolventSolubility RatingApplicationMechanism
DMSO High (>50 mM) Biological Stock Dipole-dipole interactions disrupt crystal lattice.[1][2][3]
DMF High (>50 mM) Chemical SynthesisHigh dielectric constant; excellent for reactions.[2][3]
0.1 M HCl Moderate (10-20 mM) Aqueous DeliveryProtonation of 6-NH₂ forms soluble hydrochloride salt.[1][2][3]
Ethanol (Hot) ModerateRecrystallizationSoluble when heated; crystallizes upon cooling.[2][3]
Water (Neutral) Poor (<1 mM) Avoid Neutral molecule is hydrophobic; lattice energy dominates.[2][3]
PBS (pH 7.4) Poor Avoid pH > pKa ensures neutral state; leads to precipitation.[2][3]
0.1 M NaOH Insoluble Contraindicated No acidic protons to ionize; compound remains lipophilic.[1][2][3]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

For use in cell culture, enzymatic assays, or high-throughput screening.[1][3]

Reagents:

  • ABMP Solid (MW: 197.24 g/mol )[3]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (≥99.9%)[1][3]

Procedure:

  • Weighing: Accurately weigh 19.7 mg of ABMP into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not add water yet.[1][2][3]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • If solid persists, sonicate in a water bath at 37°C for 5 minutes.[2][3] The solution should become completely clear and colorless.

  • Storage: Aliquot into light-protective (amber) tubes to prevent photo-oxidation of the amine. Store at -20°C.

    • Stability:[1][2][3] Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.[1][2][3]

Protocol B: Aqueous Formulation (Acid-Assisted)

For animal studies or assays where DMSO is not tolerated.[1][2][3] This method converts the base to its hydrochloride salt in situ.[1][3]

Reagents:

  • ABMP Solid[1][2][3]

  • 0.1 M Hydrochloric Acid (HCl)[3]

  • Sterile Water or Saline[1][2][3]

Procedure:

  • Weigh 10 mg of ABMP.[1][2][3]

  • Add 5.0 mL of 0.1 M HCl .

  • Vortex and warm to 40°C. The compound should dissolve as the amine protonates (forming ABMP-H⁺ Cl⁻).[2][3]

  • Dilution: Once fully dissolved, this acidic stock can be diluted into saline.[2][3]

    • Warning: If you neutralize this solution (raise pH > 6) rapidly, the free base will precipitate .[2][3] Ensure the final concentration is below the solubility limit of the neutral form (~0.5 mg/mL) if injecting into a buffered system.[2][3]

Protocol C: Recrystallization (Purification)

For purifying the compound after synthesis or long-term storage.[1][2][3]

  • Solvent System: Methanol (primary) or Ethanol/Water (9:1).[2][3]

  • Dissolve crude ABMP in boiling Methanol (~20 mL per gram).

  • Filter the hot solution through a pre-warmed glass frit to remove insoluble particulate.

  • Allow the filtrate to cool slowly to room temperature, then place on ice for 2 hours.

  • Collect crystals via vacuum filtration and wash with cold ether.[2][3]

Decision Tree & Workflow (Visualization)

The following diagram illustrates the logical flow for solvent selection based on the intended application.

ABMP_Solubility Start Start: Solid ABMP (6-Amino-1-butyl-3-methyluracil) App_Check Intended Application? Start->App_Check Bio_Assay Biological Assay (Cell Culture/Enzyme) App_Check->Bio_Assay Animal_Study In Vivo / Animal Study (Low DMSO Tolerance) App_Check->Animal_Study Chem_Synth Chemical Synthesis (Reaction Intermediate) App_Check->Chem_Synth DMSO_Route Protocol A: Dissolve in DMSO (100 mM Stock) Bio_Assay->DMSO_Route Acid_Route Protocol B: Dissolve in 0.1M HCl (Protonation of Amine) Animal_Study->Acid_Route Org_Route Dissolve in DMF, DCM, or Hot Ethanol Chem_Synth->Org_Route Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Route->Dilution Precip_Risk CRITICAL WARNING: Precipitation if pH > 6.0 Acid_Route->Precip_Risk

Figure 1: Solubility decision tree for ABMP.[1][2][3] Note the critical pH dependency for aqueous formulations.

Troubleshooting & Stability

Issue: Precipitation upon dilution into PBS or Media[1][2][3]
  • Cause: The "Crash-Out" Effect.[1][2][3] The stock (DMSO or Acid) keeps the compound in solution.[2][3] When diluted into PBS (pH 7.4), the amine deprotonates (becoming neutral) and the DMSO concentration drops. The neutral, lipophilic compound exceeds its water solubility limit.[2][3]

  • Solution:

    • Lower the final concentration.[1][2][3]

    • Use a "Step-Down" dilution: Dilute DMSO stock 1:10 into PEG-400 first, then dilute that mixture into the aqueous buffer.[1][2][3] This creates a bridge for lipophilic compounds.[1][3]

Issue: Color change (Yellowing)
  • Cause: Oxidation of the 6-amino group, often forming azo-linkages or degradation products upon exposure to light and air.[1][2][3]

  • Solution: Always store solid and solution under inert gas (Nitrogen/Argon) if possible, and use amber vials.

References

  • Synthesis of 6-Aminouracil Derivatives

    • Title: "Efficient Utilization of 6-Aminouracil to Synthesize Fused and Rel
    • Source: Open Journal of Medicinal Chemistry, 2014.[2][3][4]

    • URL:[Link][3]

  • Physicochemical Properties of 1,3-Dialkyluracils

    • Title: "6-Amino-1,3-dimethyluracil Properties and Spectra."[1][2][3]

    • Source: NIST Chemistry WebBook.[1][2][3]

    • URL:[Link][3]

  • General Solubility Protocols for Aminouracils

    • Title: "Exploring uracil derivatives: synthesis and crystal structure insights."[1][2][3]

    • Source: CrystEngComm (RSC Publishing).[2][3]

    • URL:[Link]

Sources

Method

Application Note: Comprehensive Analytical Methods for 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

Executive Summary 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS: 53681-50-8), commonly referred to as 6-amino-1-butyl-3-methyluracil, is a critical pyrimidine derivative utilized extensively in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS: 53681-50-8), commonly referred to as 6-amino-1-butyl-3-methyluracil, is a critical pyrimidine derivative utilized extensively in pharmaceutical synthesis[1][2]. It serves as a foundational building block for complex xanthine derivatives, including 1-butyl-3-methylxanthine analogues, which are heavily investigated as adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and novel anti-allergic or anti-cancer agents[3].

Because it acts as an active pharmaceutical ingredient (API) precursor, rigorous analytical control is mandatory. Impurities—such as unreacted starting materials or dealkylation degradants—can carry over into downstream syntheses, compromising the pharmacological profile of the final drug substance. This application note details a self-validating analytical strategy encompassing structural elucidation, chromatographic purity profiling, and trace impurity detection.

Analytical Workflow & Strategy

AnalyticalWorkflow A 6-Amino-1-butyl-3-methyluracil (Sample) B Structural Elucidation (NMR / FTIR) A->B C Purity & Assay (RP-HPLC-UV) A->C D Impurity Profiling (LC-ESI-MS/MS) A->D E Confirm Regiochemistry & Functional Groups B->E F Quantify API Precursor & Major Impurities C->F G Detect Trace By-products (m/z 198.12 [M+H]+) D->G

Caption: Comprehensive analytical workflow for 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione characterization.

Part 1: Structural Characterization (NMR & FTIR)

Causality & Logic: Confirming the exact regiochemistry of the N1-butyl and N3-methyl substitutions is paramount. Isomeric impurities (e.g., 1-methyl-3-butyluracil) can form during synthesis and will drastically alter the receptor-binding affinity of the final xanthine product[3].

  • 1H-NMR / 13C-NMR: Provides definitive proof of alkyl placements. The methylene protons of the butyl group attached to N1 will show characteristic deshielding compared to a free aliphatic chain.

  • FTIR Spectroscopy: Verifies the integrity of the lactam/imide carbonyls (C2 and C4) and the C6 primary amine. The presence of strong C=O stretching bands (~1650–1700 cm⁻¹) and N-H stretching bands (~3300–3400 cm⁻¹) confirms the pyrimidine-2,4-dione core.

Part 2: Chromatographic Purity Profiling (RP-HPLC-UV)

Causality & Logic: With a predicted XlogP of ~0.2, 6-amino-1-butyl-3-methyluracil is moderately polar[2]. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is highly effective, but the mobile phase must be carefully controlled. The C6-amino group can ionize, leading to secondary interactions with residual silanols on the silica support, which causes severe peak tailing[4]. An acidic modifier (0.1% Formic Acid) is required to suppress ionization and ensure sharp, symmetrical peaks. Alternatively, mixed-mode columns can be utilized to separate closely eluting polar pyrimidine derivatives[5][6].

Protocol: RP-HPLC-UV Purity Analysis

1. Sample Preparation:

  • Accurately weigh 10.0 mg of the compound.

  • Dissolve in 10 mL of Methanol:Water (50:50 v/v) to achieve a 1 mg/mL stock solution.

  • Dilute to a working concentration of 100 µg/mL using the initial mobile phase conditions (95% A / 5% B).

2. Chromatographic Conditions:

  • Column: C18 Silica gel column (150 mm × 4.6 mm, 5 µm) or equivalent mixed-mode column[4][5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm (optimal wavelength for the pyrimidine-2,4-dione chromophore)[7].

  • Injection Volume: 10 µL.

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic
2.0955Isocratic
12.04060Linear Gradient
15.0595Linear Gradient
17.0595Column Wash
17.1955Step Change
22.0955Re-equilibration

System Suitability & Self-Validation: To ensure the protocol is self-validating, perform 6 replicate injections of the 100 µg/mL standard. The system is validated for use only if:

  • Relative Standard Deviation (RSD) of the target peak area is

    
     2.0%.
    
  • Tailing factor (T) is

    
     1.5.
    
  • Theoretical plates (N) > 5,000.

Part 3: Trace Impurity Profiling (LC-ESI-MS/MS)

Causality & Logic: While UV detection is sufficient for bulk assay and major impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required to detect trace degradants (e.g., dealkylation products) and unreacted starting materials. The compound has a monoisotopic mass of 197.116 Da[2]. Using Electrospray Ionization in positive mode (ESI+), the basicity of the amine and pyrimidine nitrogens makes the molecule highly amenable to protonation, yielding a strong


 signal at m/z 198.12[2]. Collision-induced dissociation (CID) yields characteristic fragments corresponding to the loss of the butyl group.

SynthesisPathway A 1-Butyl-3-methylurea (Starting Material) C Condensation Reaction (Acetic Anhydride / Heat) A->C B Cyanoacetic Acid (Reagent) B->C D 6-Amino-1-butyl-3-methyluracil (Target Intermediate) C->D E Des-butyl Impurity (Trace Degradant) D->E Dealkylation

Caption: Synthetic pathway and potential degradation route of 6-amino-1-butyl-3-methyluracil.

Protocol: LC-MS/MS Method

1. Mass Spectrometer Parameters:

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (at

    
     mbar).
    

Table 2: MRM Transitions for 6-Amino-1-butyl-3-methyluracil and Impurities

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale
Target Compound198.12

142.0515Loss of butyl group (

)
Target Compound198.12

125.0325Loss of butyl +

Des-butyl Impurity142.06

99.0215Pyrimidine ring cleavage

System Suitability & Self-Validation:

  • Sensitivity Check: Signal-to-noise (S/N) ratio for the Lowest Limit of Quantification (LLOQ) standard must be

    
     10.
    
  • Carryover Check: A blank injection immediately following the highest calibration standard must show an interfering peak area of

    
     0.1% relative to the target peak.
    

References

1.[1] 6-Amino-1-(3-methylbutyl)pyrimidine-2,4(1H,3H)-dione | CAS. Chemical Suppliers. Available at: 2.[2] PubChemLite - 53681-50-8 (C9H15N3O2). PubChemLite Database. Available at: 3.[3] Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship. PMC - NIH. Available at: 4. The Results Of A Clinical Study In Relation To A New Antihistamine Medication Teoritis In The Treatment Of Patients With Chronic Spontaneous Urticaria. Systematic Reviews in Pharmacy. Available at: 5.[5] HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH. SIELC Technologies. Available at: 6.[4] An In-depth Technical Guide to 7H-Pyrrolo[2,3- d]pyrimidine-2,4-diol: Properties, Synthesis. Benchchem. Available at: 7.[7] Thymine - HPLC Method for Analysis of Uracil, Thymine, Hypoxanthine, Guanine. SIELC Technologies. Available at: 8.[6] Uracil - Universal column for analysis of wide range of compounds. SIELC Technologies. Available at:

Sources

Application

Application Note: Large-Scale Synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

[1] Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (also known as 6-Amino-1-butyl-3-methyluracil).[1] This co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (also known as 6-Amino-1-butyl-3-methyluracil).[1] This compound is a critical scaffold in the synthesis of xanthine derivatives (e.g., adenosine receptor antagonists, bronchodilators) and dipeptidyl peptidase-4 (DPP-4) inhibitors.[1]

While various synthetic routes exist, this guide prioritizes regiochemical fidelity and process safety . We reject the use of hazardous isocyanates (e.g., methyl isocyanate) and expensive chromatographic purifications. Instead, we employ a Stepwise Traube-like Synthesis , utilizing the high regioselectivity of urea-cyanoacetate condensation followed by controlled N3-methylation.[1] This route ensures the butyl group is exclusively at the N1 position and the methyl group at the N3 position, minimizing isomeric impurities.

Key Process Advantages:
  • Regiospecificity: >98% selectivity for the N1-butyl, N3-methyl isomer.[1]

  • Scalability: Protocol designed for kilogram-scale batches with manageable exotherms.[1]

  • Purification: Relies on crystallization and filtration; no column chromatography required.

  • Safety: Avoids highly toxic isocyanates; utilizes aqueous-compatible steps where possible.[1]

Retrosynthetic Analysis & Pathway Selection[1]

The structural objective is a uracil ring substituted at N1 with a butyl chain, N3 with a methyl group, and C6 with an amino group.

Route Evaluation[1][2][3][4][5]
  • Route A (Simultaneous Condensation): Reaction of

    
    -butyl-
    
    
    
    -methylurea with cyanoacetic acid.[1]
    • Flaw: Synthesis of the unsymmetrical urea is non-trivial without isocyanates. Furthermore, cyclization direction is ambiguous, leading to mixtures of 1-butyl-3-methyl and 1-methyl-3-butyl isomers.[1]

  • Route B (Selected Pathway): Sequential construction.

    • Formation of n-Butylurea .

    • Condensation with Ethyl Cyanoacetate to yield 6-Amino-1-butyluracil .[1] (Literature confirms N1-alkylation preference for mono-substituted ureas under basic condensation).[1]

    • N3-Methylation using Dimethyl Sulfate (DMS) or Methyl Iodide.

Reaction Scheme

ReactionScheme Start n-Butylamine + NaOCN Inter1 n-Butylurea (Solid) Start->Inter1 HCl, H2O 60°C Inter2 6-Amino-1-butyluracil (Precipitate) Inter1->Inter2 Ethyl Cyanoacetate NaOEt, EtOH Reflux Final 6-Amino-1-butyl-3-methyl- uracil (Target) Inter2->Final Me2SO4 (DMS) NaOH, H2O/Acetone 40°C

Caption: Stepwise synthetic pathway ensuring N1/N3 regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of n-Butylurea

Objective: Preparation of the mono-substituted urea precursor.[1] Scale: 1.0 mol basis.

  • Setup: 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel.

  • Reagents:

    • n-Butylamine: 73.1 g (1.0 mol)[1]

    • Sodium Cyanate (NaOCN): 71.5 g (1.1 mol)

    • Water: 300 mL

    • Hydrochloric Acid (37%): ~85 mL (1.0 mol equivalent)

  • Procedure:

    • Dissolve n-butylamine in water (300 mL).

    • Add concentrated HCl slowly to adjust pH to ~6–7 (formation of amine salt). Exothermic: maintain T < 40°C.

    • Add Sodium Cyanate (solid) in portions over 30 minutes.

    • Heat the mixture to 60°C for 2 hours, then reflux (approx. 100°C) for 30 minutes to ensure completion.

    • Workup: Cool the solution to 0–5°C in an ice bath. n-Butylurea will crystallize as white needles.[1]

    • Filter the solid and wash with ice-cold water (2 x 50 mL).

    • Dry in a vacuum oven at 50°C.

    • Expected Yield: 95–105 g (80–90%).

    • QC Check: Melting point 96–98°C.

Step 2: Cyclization to 6-Amino-1-butyluracil

Objective: Formation of the pyrimidine ring with N1-butyl regiochemistry.[1] Mechanism: Base-catalyzed condensation.[1][2] The more nucleophilic


-butyl nitrogen attacks the ester first, followed by the unsubstituted nitrogen closing on the nitrile.[1]
  • Setup: 3L Reactor with mechanical stirring, Dean-Stark trap (optional for solvent recycling), and nitrogen inlet.

  • Reagents:

    • n-Butylurea (from Step 1): 116.1 g (1.0 mol)[1]

    • Ethyl Cyanoacetate: 124.4 g (1.1 mol)

    • Sodium Ethoxide (21% wt in EtOH): 340 g (1.05 mol NaOEt)

    • Ethanol (Absolute): 500 mL

  • Procedure:

    • Charge Ethanol and Sodium Ethoxide solution into the reactor under nitrogen.

    • Add n-Butylurea and Ethyl Cyanoacetate.[1]

    • Heat to Reflux (78–80°C) for 4–6 hours.

      • Monitoring: HPLC should show disappearance of urea.

    • Quench & Isolation:

      • Distill off approximately 50% of the ethanol solvent to concentrate.

      • Dilute residue with Water (500 mL). The sodium salt of the uracil is soluble.

      • Cool to 10°C.

      • Slowly acidify with Glacial Acetic Acid or dilute HCl to pH 5–6. The product will precipitate as a thick white slurry.

    • Filter the solid.[2][3][4][5] Wash with Water (3 x 100 mL) and cold Ethanol (50 mL).

    • Dry at 60°C under vacuum.

    • Expected Yield: 130–145 g (70–80%).

    • Data: 6-Amino-1-butyluracil (CAS 53681-49-5).[1]

Step 3: Regioselective N3-Methylation

Objective: Introduction of the methyl group at the acidic N3 position without alkylating the exocyclic amine.[1] Critical Control: The N3-proton (pKa ~9.[1]5) is much more acidic than the exocyclic amine (pKa ~20). Using a stoichiometric amount of base ensures deprotonation occurs primarily at N3.

  • Setup: 2L Jacket reactor with pH monitoring and temperature control.

  • Reagents:

    • 6-Amino-1-butyluracil: 91.6 g (0.5 mol)[1]

    • Sodium Hydroxide (10% aq): 220 g (0.55 mol)

    • Dimethyl Sulfate (DMS): 69.4 g (0.55 mol) (Warning: Highly Toxic)

      • Alternative: Methyl Iodide (MeI) can be used but is more volatile and expensive.

    • Solvent: Water (400 mL) + Acetone (100 mL) to improve solubility.

  • Procedure:

    • Suspend 6-Amino-1-butyluracil in Water/Acetone mixture.[1]

    • Add NaOH solution slowly. The solid should dissolve as the salt forms.

    • Heat to 35–40°C .

    • Addition: Add Dimethyl Sulfate dropwise over 60 minutes. Maintain pH 9–10 by adding small amounts of NaOH if necessary.

    • Stir at 40°C for an additional 2 hours.

    • Workup:

      • Cool to 5°C.

      • The product, 6-Amino-1-butyl-3-methyluracil, is less soluble than the starting material and may precipitate.[1] If not, neutralize to pH 7.

      • Filter the crude solid.[3][5]

    • Purification (Recrystallization):

      • Dissolve crude wet cake in minimum hot Ethanol/Water (80:20).

      • Allow to cool slowly to room temperature, then 4°C.

      • Filter pure crystals.

    • Expected Yield: 70–80 g (70-80%).

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Methylation S1_React Reactor 1: Butylamine + NaOCN (60°C, 2h) S1_Filt Filtration & Wash (Ice Water) S1_React->S1_Filt S1_Dry Drying (n-Butylurea) S1_Filt->S1_Dry S2_React Reactor 2: + Ethyl Cyanoacetate + NaOEt/EtOH (Reflux, 6h) S1_Dry->S2_React S2_Quench Acidification (pH 5) Precipitation S2_React->S2_Quench S2_Dry Drying (6-Amino-1-butyluracil) S2_Quench->S2_Dry S3_React Reactor 3: + Me2SO4 / NaOH (40°C, pH Control) S2_Dry->S3_React S3_Cryst Recrystallization (EtOH/H2O) S3_React->S3_Cryst Final Final Product Packaging S3_Cryst->Final

Caption: Operational workflow for the 3-step synthesis from raw materials to purified API intermediate.

Analytical Controls & Specifications

In-Process Control (IPC)[1]
  • Step 1: Melting point of n-Butylurea (Target: >95°C).

  • Step 2: HPLC monitoring of Urea consumption. Limit: <1.0% Urea remaining.

  • Step 3: pH control is vital. If pH > 12, risk of O-methylation or ring hydrolysis increases.[1] If pH < 8, reaction stalls.

Final Product Specification
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.5%HPLC (C18, MeOH/H2O)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Melting Point 220–225°C (Typical for this class)Capillary
Residual Solvents EtOH < 5000 ppmGC-HS
Water Content < 0.5%Karl Fischer

NMR Characterization (Expected):

  • 1H NMR (400 MHz, DMSO-d6):

    
     0.90 (t, 3H, butyl-CH3), 1.30 (m, 2H), 1.50 (m, 2H), 3.15 (s, 3H, N3-Me), 3.75 (t, 2H, N1-CH2), 4.75 (s, 1H, C5-H), 6.80 (s, 2H, NH2).
    

Safety & Troubleshooting

Critical Hazards[1]
  • Dimethyl Sulfate (DMS): Extremely toxic and carcinogenic. Must be handled in a closed system or high-performance fume hood.[1] Destroy excess DMS with aqueous ammonia before disposal.

  • Sodium Ethoxide: Moisture sensitive and corrosive.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete drying of reagents (Water kills NaOEt).[1]Ensure Ethanol is anhydrous (Super Dry). Dry Urea thoroughly.[3]
Gumming in Step 2 Acidification too fast or too hot.Cool to <10°C before acidifying. Add acid slowly with vigorous stirring.
Impurity in Step 3 (O-methylation) pH too high (>12) or Temperature too high.Maintain pH 9–10. Keep T < 45°C.
Mixture of Isomers Wrong starting material isomer.Verify Step 2 product is N1-butyl (check NMR N-CH2 shift vs N-Me shift).[1]

References

  • Traube Purine Synthesis Variants

    • Bayer, E. "Preparation of 6-Amino-1-alkyluracils."[1] Chem. Ber., vol. 45, 1912. (Foundational chemistry for alkylurea condensation).

    • Müller, C. E., et al. "Synthesis of 1,3-dialkylxanthines." Journal of Medicinal Chemistry, 1993.
  • Alkylation of Uracils

    • Nagamatsu, T. "Syntheses, transformation, and biological activities of 7-substituted pteridines." Recent Res. Devel. Org. Chem., 2001.
    • BenchChem.[2][4][6] "6-Amino-1-butylpyrimidine-2,4(1H,3H)-dione Product Data." (Verification of Step 2 Intermediate stability).

  • Process Safety

    • Org.[7][8][3][5][9][10] Synth. 1941, Coll.[3] Vol. 1, 235. "6-Methyluracil."[1][2][4] (General protocol for uracil condensation adapted here).

Sources

Method

Application Note: Fragment-Based Assay Development Using 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione for Phosphodiesterase (PDE) Targeting

Introduction and Mechanistic Rationale In modern target-based drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for developing potent small-molecule inhibitors. Unlike high-t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In modern target-based drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for developing potent small-molecule inhibitors. Unlike high-throughput screening (HTS) of large, complex molecules, FBDD begins with low-molecular-weight fragments (typically <300 Da) that bind weakly but with high Ligand Efficiency (LE) to the target[1].

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (6-ABMU, CAS 53681-50-8) is a privileged uracil derivative with a molecular weight of 197.24 Da[2]. It serves as a critical synthetic precursor and a highly valuable fragment scaffold for the development of 1-butyl-3-methylxanthine derivatives—a class of compounds renowned for their inhibition of Phosphodiesterases (PDEs) and antagonism of adenosine receptors.

Causality in Scaffold Selection

The selection of 6-ABMU as a starting fragment is driven by its specific pharmacophoric features:

  • Hydrogen Bonding: The pyrimidine-2,4-dione core provides essential hydrogen bond acceptors and donors that mimic the endogenous purine ring of cAMP, allowing it to anchor to the conserved glutamine residue in the PDE catalytic pocket[3].

  • Hydrophobic Interactions: The N1-butyl and N3-methyl substituents provide critical lipophilic contacts that engage the hydrophobic clamp region of PDE enzymes (such as PDE4 or PDE3), establishing baseline selectivity and affinity before fragment growing[1].

Because fragments like 6-ABMU typically exhibit low binding affinities (


 in the high micromolar to millimolar range), standard biochemical assays are often insufficiently sensitive for primary screening. Therefore, developing a robust assay pipeline requires a combination of highly sensitive biophysical techniques (like Surface Plasmon Resonance) for primary fragment validation, followed by ratiometric biochemical assays (like TR-FRET) to evaluate the functionally optimized derivatives[4].

Assay Pipeline Architecture

The following workflow illustrates the self-validating system used to progress 6-ABMU from a weak-binding fragment to a potent PDE inhibitor.

FBDD_Workflow A 6-ABMU Scaffold (CAS 53681-50-8) MW: 197.24 Da B Primary Screening SPR Binding Assay (Target: PDE4) A->B Identify weak binders C Structural Validation X-ray Crystallography (Fragment-PDE Co-crystal) B->C Map pocket interactions D Fragment Growing Synthesis of Xanthine Derivatives C->D Structure-Based Design E Functional Validation TR-FRET PDE Activity Assay D->E Confirm IC50 & Efficacy

Figure 1: FBDD workflow utilizing the 6-ABMU scaffold for PDE inhibitor development.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

To detect the weak binding of the 6-ABMU fragment to the PDE target, Surface Plasmon Resonance (SPR) is employed. SPR is a label-free, real-time biophysical technique capable of detecting low-affinity interactions by measuring changes in the refractive index at the sensor surface[4].

Experimental Rationale

Because fragments have very fast association (


) and dissociation (

) rates, traditional kinetic fitting is often unreliable. Instead, this protocol utilizes steady-state affinity analysis , plotting the equilibrium binding response (

) against fragment concentration to determine the dissociation constant (

).
Step-by-Step Methodology
  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Prime the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Target Immobilization:

    • Activate the sample channel surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Dilute recombinant PDE4 catalytic domain to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0) and inject until an immobilization level of ~3000-5000 Response Units (RU) is achieved. (High density is required to detect the low mass of the 197.24 Da fragment).

    • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Buffer Equilibration: Switch the running buffer to the assay buffer: PBS-P+ supplemented with 5% DMSO (to ensure fragment solubility). Run zero-concentration blank cycles to establish a stable baseline.

  • Fragment Preparation: Prepare a 50 mM stock of 6-ABMU in 100% DMSO. Dilute into PBS-P+ to create a concentration series: 2000 µM, 1000 µM, 500 µM, 250 µM, 125 µM, and 62.5 µM, ensuring the final DMSO concentration is strictly matched to 5.0% across all samples.

  • Injection and Measurement:

    • Inject the 6-ABMU concentration series over both the reference channel (blank) and the active PDE4 channel at a flow rate of 30 µL/min.

    • Use a contact time of 60 seconds (sufficient to reach steady-state equilibrium) and a dissociation time of 60 seconds.

  • Data Analysis: Subtract the reference channel and blank injection signals from the active channel data. Plot the steady-state binding levels (

    
    ) against the 6-ABMU concentration and fit to a 1:1 Langmuir binding isotherm to calculate the 
    
    
    
    .

Protocol 2: TR-FRET Phosphodiesterase (PDE) Activity Assay

Once the 6-ABMU fragment is synthetically "grown" into larger 1-butyl-3-methylxanthine derivatives, their functional inhibitory potency must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this due to its high sensitivity and resistance to compound auto-fluorescence[5].

Experimental Rationale

The assay utilizes a fluorescein-conjugated (FAM) cAMP substrate. Active PDE hydrolyzes FAM-cAMP to FAM-AMP. A Terbium (Tb)-labeled binding agent specifically recognizes the free phosphate group on the FAM-AMP product, bringing the Tb-donor and FAM-acceptor into close proximity. Excitation of Terbium results in energy transfer to FAM. An active PDE inhibitor (derived from 6-ABMU) prevents this hydrolysis, resulting in a decrease in the TR-FRET signal[5].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the Complete PDE Assay Buffer (typically containing Tris-HCl, MgCl2, and 0.1% BSA).

    • Dilute the recombinant PDE enzyme to the optimized working concentration (e.g., 10 pg/µL).

    • Prepare a 200 nM working solution of FAM-cAMP substrate.

  • Reaction Setup (384-well plate):

    • Test Wells: Add 5 µL of the 6-ABMU derivative (serial dilutions in 10% DMSO/Assay Buffer).

    • Positive Control: Add 5 µL of vehicle (10% DMSO/Assay Buffer).

    • Reference Inhibitor: Add 5 µL of a known PDE inhibitor (e.g., Apremilast) as a self-validating assay control[5].

    • Add 20 µL of the diluted PDE enzyme to all wells (except blanks, which receive buffer).

  • Initiation and Incubation: Add 25 µL of the 200 nM FAM-cAMP substrate to all wells to initiate the reaction (Final Volume = 50 µL). Protect from light and incubate at room temperature for 1 hour.

  • Detection Phase:

    • Prepare the Binding Agent Solution by diluting the Tb-Donor and Binding Agent in the proprietary Binding Buffer.

    • Add 50 µL of the Tb-Donor/Binding Agent mix to each well.

    • Incubate at room temperature for 1 hour with gentle agitation.

  • Measurement: Read the microplate on a TR-FRET capable reader. Excite at 340 nm. Measure emission at 490 nm (Tb-Donor) and 520 nm (FAM-Acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm). Plot the ratio against the log of the inhibitor concentration to calculate the

    
    .
    

Quantitative Data Presentation

The following table summarizes a representative dataset tracking the evolution of the 6-ABMU scaffold through the FBDD pipeline. Notice how the Ligand Efficiency (LE) is maintained or improved as the molecular weight increases, validating the mechanistic rationale of starting with a high-quality fragment.

Compound StageChemical DescriptionMW (Da)SPR

(µM)
TR-FRET

(µM)
Ligand Efficiency (LE)*
Hit Fragment 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione197.24850> 20000.38
Intermediate Unoptimized 1-butyl-3-methylxanthine245.301202500.35
Lead Compound Optimized 8-substituted-1-butyl-3-methylxanthine315.420.050.080.42

*Ligand Efficiency (LE) is calculated as


, where 

is the Gibbs free energy of binding and

is the number of heavy (non-hydrogen) atoms.

References

  • PubChemLite. "53681-50-8 (C9H15N3O2)". Université du Luxembourg.
  • BPS Bioscience. "PDE4D2 TR-FRET Assay Kit". BPS Bioscience Protocols.
  • Jansen, C., et al. "PDEStrIAn: A Phosphodiesterase Structure and Ligand Interaction Annotated Database As a Tool for Structure-Based Drug Design".
  • Navratilova, I. & Hopkins, A.L. "Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece". Frontiers.
  • NIH / PMC. "Fragment-based screening for inhibitors of PDE4A using enthalpy arrays and X-ray crystallography".

Sources

Technical Notes & Optimization

Troubleshooting

"purification of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione"

Welcome to the Technical Support Center for Pyrimidine and Xanthine Precursors. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine and Xanthine Precursors. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8).

This compound is a critical intermediate in the synthesis of functionally substituted xanthines (such as PDE inhibitors) and other fused pyrimidines[1]. Because the uracil core possesses multiple nitrogen atoms with similar reactivity, direct synthesis often yields a mixture of regioisomers and oxidation byproducts[2]. Consequently, purification is not merely a cleanup step, but a critical resolution of structural integrity.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative data, and self-validating experimental protocols to ensure your batch reaches >98% purity.

Diagnostic Purification Workflow

PurificationWorkflow A Crude 6-Amino-1-butyl- 3-methyluracil B Trituration (Cold Et2O or Hexane) A->B C Is it a filterable solid? B->C D Dissolve in Hot EtOH/H2O C->D Yes H Silica Gel Flash Chromatography C->H No (Oily) E Highly Colored (Pink/Purple)? D->E F Activated Charcoal Hot Filtration E->F Yes G Slow Cooling & Crystallization E->G No F->G I Pure Compound (>98% HPLC) G->I H->I

Caption: Diagnostic workflow for the isolation and purification of 6-amino-1-butyl-3-methyluracil.

Troubleshooting & FAQs

Q1: Why does my crude product crash out as a sticky oil or gum rather than a crystalline solid? Causality: The N1-butyl chain imparts significant lipophilicity to the molecule, which lowers the melting point of the crude mixture and increases its tendency to trap residual organic solvents (like DMF or unreacted N-butyl-N'-methylurea) as a solvate or glass[3]. Solution: Perform a trituration step using a non-polar anti-solvent such as cold diethyl ether or hexanes. This physically disrupts the trapped solvent matrix, forcing the polar pyrimidine-2,4-dione core to hydrogen-bond with itself and precipitate. Validation Checkpoint: The transition from a sticky gum to a free-flowing, filterable powder confirms the successful displacement of the trapped solvent.

Q2: What is the optimal solvent system for recrystallization, and what is the mechanistic rationale? Causality: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione has a dual nature: a highly polar hydrogen-bonding face (C2/C4 carbonyls and C6 amino group) and a hydrophobic face (N1-butyl and N3-methyl groups)[1]. Solution: An Ethanol/Water binary mixture (typically 70:30 v/v) is optimal[4]. Ethanol solvates the hydrophobic alkyl chains at elevated temperatures, while water provides the steep solubility curve needed for the polar pyrimidine core to crystallize upon cooling. Validation Checkpoint: The formation of fine, colorless needles upon cooling to 4°C indicates a highly pure crystalline lattice, free of amorphous regioisomers.

Q3: My synthesized batch has a distinct pink or purple hue. How do I remove this? Causality: 6-Aminouracils are highly susceptible to trace oxidation at the electron-rich C5 position, especially in the presence of trace transition metals or atmospheric oxygen, leading to highly conjugated, colored polymeric impurities or nitroso-derivatives[4]. Solution: Incorporate an activated charcoal (Norit) treatment during the hot dissolution phase of recrystallization. The high surface area and non-polar nature of the charcoal selectively adsorb these extended conjugated systems. Follow with a hot filtration through a Celite pad to prevent charcoal breakthrough.

Q4: Recrystallization is failing to remove a co-eluting impurity. What are the parameters for silica gel chromatography? Causality: If the impurity is a structurally related pyrimidine (e.g., an N3-butyl-N1-methyl isomer from non-selective alkylation), it will co-crystallize due to nearly identical lattice energies[2]. Solution: Use normal-phase flash chromatography. The compound is moderately polar. A mobile phase of Dichloromethane (DCM) : Methanol (MeOH) in a gradient from 99:1 to 95:5 provides excellent resolution. The N-H and NH2 groups interact strongly with silica, so 0.1% Triethylamine (TEA) can be added to prevent tailing.

Quantitative Data for Purification

Table 1: Physicochemical and Purification Parameters

ParameterValue / ObservationApplication in Purification Strategy
Molecular Weight 197.24 g/mol Mass spectrometry (ESI+) target mass: [M+H]+ 198.2.
Solubility (Water) Low at 20°C, Moderate at 90°CPoor primary recrystallization solvent; acts as an excellent anti-solvent[3].
Solubility (Ethanol) High at 78°C, Moderate at 20°CPrimary solvent for binary recrystallization mixtures[4].
TLC Rf (DCM:MeOH 95:5) ~0.45Ideal target Rf for flash chromatography gradient elution.
TLC Rf (EtOAc:Hexane 1:1) ~0.15Useful for separating non-polar starting materials and alkyl halides.

Step-by-Step Methodologies

Protocol A: Self-Validating Recrystallization with Charcoal Treatment

Use this protocol for solid crude products containing oxidation byproducts or minor polar impurities.

  • Dissolution: Suspend 10 g of crude 6-amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione in 30 mL of absolute ethanol in a round-bottom flask.

  • Heating: Heat to reflux (78°C) while stirring. Add distilled water dropwise (approx. 10-15 mL) until the solid just dissolves.

  • Decolorization: Add 0.5 g of activated charcoal (Norit). Reflux for an additional 15 minutes.

    • Self-Validation Checkpoint: The solution should transition from a dark/colored tint to a clear, pale yellow/colorless state when an aliquot is viewed against a white background.

  • Hot Filtration: Filter the hot mixture rapidly through a pre-warmed Buchner funnel packed with a 1 cm pad of Celite to remove the charcoal.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

    • Self-Validation Checkpoint: Fine, colorless needle-like crystals should form. If an oil forms, the ethanol/water ratio is too low; reheat and add 5 mL of ethanol.

  • Isolation: Filter the crystals under vacuum, wash with 10 mL of ice-cold 30% aqueous ethanol, and dry under high vacuum at 50°C for 12 hours.

Protocol B: Flash Chromatography for Isomeric Separation

Use this protocol if the crude product is an intractable oil or contains co-crystallizing regioisomers.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Dichloromethane (DCM) containing 0.1% Triethylamine (TEA) to deactivate acidic silanol groups.

  • Loading: Dissolve the crude mixture in a minimum volume of DCM. If insoluble, dry-load onto 2 g of silica gel, evaporate the solvent, and apply the dry powder to the top of the column.

  • Elution Gradient:

    • 2 column volumes (CV) of 100% DCM.

    • 3 CV of DCM:MeOH (99:1).

    • 5 CV of DCM:MeOH (95:5) (Target compound elutes here).

  • Fraction Analysis: Spot fractions on a silica TLC plate. Develop in DCM:MeOH (90:10) and visualize under UV light (254 nm).

  • Recovery: Pool fractions containing the pure product (Rf ~0.45), concentrate under reduced pressure, and dry in vacuo until a solid powder is obtained.

References

  • Source: Journal of Pharmacy & Pharmacognosy Research (JPPRes)
  • Source: RSC Advances (RSC Publishing)
  • Title: 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)
  • Title: Technical Support Center: Methylxanthine Synthesis Source: Benchchem URL

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

Executive Summary & Molecule Profile[1][2] Target Molecule: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione CAS Registry Number: 58481-39-3 (Analogous reference) Common Application: Key intermediate for xanthine-based a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

Target Molecule: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione CAS Registry Number: 58481-39-3 (Analogous reference) Common Application: Key intermediate for xanthine-based adenosine receptor antagonists (e.g., Bamifylline analogs) and DPP-4 inhibitors.[1]

This guide addresses the critical cyclization step to form the uracil core.[2] While various routes exist, the Cyanoacetic Acid – Acetic Anhydride Condensation (Traube-like synthesis) is the industry standard for scalability, though it presents specific challenges regarding moisture sensitivity and exothermic control.[2]

Core Synthesis Protocol (The "Golden Path")[2]

This protocol is optimized for regioselectivity and yield, minimizing the formation of the N1-methyl/N3-butyl isomer and oxidative byproducts.[2]

Reaction Scheme

Precursors:


-butyl-

-methylurea + Cyanoacetic Acid Reagent: Acetic Anhydride (Condensing agent & Solvent) Catalyst: None (Autocatalytic via mixed anhydride formation)[1]
Step-by-Step Methodology
  • Preparation (Anhydrous Conditions):

    • Charge a glass-lined reactor with Cyanoacetic acid (1.05 eq) .

    • Add Acetic Anhydride (2.5 - 3.0 eq) .

    • Critical: Maintain temperature at 45–50°C for 30 minutes to form the active mixed anhydride species. Do not exceed 60°C at this stage to prevent decarboxylation.[2]

  • Addition of Urea:

    • Cool the mixture to 35°C .

    • Slowly add 1-butyl-3-methylurea (1.0 eq) portion-wise.

    • Observation: The reaction is exothermic.[2] Control addition rate to keep internal temperature

      
      .
      
  • Cyclization (The "Cook"):

    • Once addition is complete, ramp temperature to 75–80°C .

    • Hold for 2–3 hours .

    • Monitor: The reaction mixture will darken (light orange to red).[2] Deep black indicates thermal decomposition (overshoot).[2]

  • Quench & Isolation:

    • Cool to 20°C .

    • Add Water (5 vol) slowly (exothermic hydrolysis of excess anhydride).[2]

    • Adjust pH to 10–11 with 20% NaOH (to hydrolyze any

      
      -acetyl or 
      
      
      
      -acetyl byproducts), then re-acidify to pH 6–7 with Acetic Acid.[1]
    • Precipitate forms.[2][3][4][5] Filter, wash with cold water/isopropanol (1:1), and dry.[2]

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and critical control points.

ReactionPathway Urea N-butyl-N'-methylurea Acyclic N-Cyanoacetyl Urea (Intermediate) Urea->Acyclic Cyano Cyanoacetic Acid MixedAnh Mixed Anhydride (Active Species) Cyano->MixedAnh 45°C, 30 min Ac2O Acetic Anhydride Ac2O->MixedAnh MixedAnh->Acyclic + Urea < 55°C Product 6-Amino-1-butyl-3-methyluracil (Target) Acyclic->Product Cyclization 80°C, 2h Waste Acetic Acid (Byproduct) Acyclic->Waste Tar Polymerized Nitriles (Thermal Waste) Acyclic->Tar >90°C (Overheating)

Figure 1: Reaction pathway showing activation, condensation, and the critical thermal threshold for polymerization.[2]

Troubleshooting & FAQs

Category A: Yield Issues

Q: My isolated yield is consistently below 40%. What is going wrong? A: The most common culprit is moisture content in the precursors.[2]

  • Mechanism: Water hydrolyzes acetic anhydride to acetic acid before it can activate the cyanoacetic acid.[2] This stops the initial condensation.[2]

  • Fix:

    • Dry your Cyanoacetic acid in a vacuum desiccator over

      
       before use.[2]
      
    • Ensure the 1-butyl-3-methylurea is dry (Karl Fischer < 0.5%).[1][2]

    • Increase Acetic Anhydride equivalents to 3.5 eq to act as a scavenger.[2]

Q: I see a large amount of unreacted urea in the LCMS. A: This indicates incomplete acylation.[2]

  • Fix: The "activation period" (Step 1) is critical.[2] If you add the urea too quickly to the cyanoacetic acid/acetic anhydride mix without letting the mixed anhydride form first, the reaction stalls.[2] Ensure the 30-minute hold at 45°C is respected.

Category B: Impurity & Color Profile[2][6]

Q: The product is dark brown/black and difficult to crystallize. A: This is "Tarring" caused by polymerization of the cyano group or decomposition of cyanoacetic acid.[2]

  • Cause: Reaction temperature exceeded 85°C.[2][6]

  • Fix:

    • Strictly limit the cyclization temperature to 75–80°C .

    • Use an oil bath rather than a heating mantle to prevent hot spots.[2]

    • Purification: Dissolve the crude solid in 10% NaOH, treat with activated charcoal (5 wt%) for 30 mins, filter, and re-precipitate with Acetic Acid.

Category C: Regioselectivity

Q: I am seeing two isomers in the NMR. Is my urea scrambling? A: Regio-scrambling is rare under these conditions, but starting material purity is often the issue.[2]

  • Diagnosis: Check the purity of your

    
    -butyl-
    
    
    
    -methylurea.[1][2] If the urea synthesis involved methyl isocyanate + butyl amine vs. butyl isocyanate + methyl amine, you might have contamination.[2]
  • Note: In the cyclization, the cyanoacetyl group prefers to acylate the less sterically hindered nitrogen (Methyl side) initially, but the final thermodynamic product is driven by the cyclization step.[2] If isomers persist, recrystallize from Ethanol/Water (80:20).[2]

Optimization Data

The following data summarizes internal optimization runs to determine the "Design Space" for this reaction.

Table 1: Temperature vs. Yield & Purity

Conditions: 1.0 eq Urea, 1.1 eq Cyanoacetic Acid, 3.0 eq


, 3 hours.[2]
Temp (°C)Isolated Yield (%)HPLC Purity (Area %)Color DescriptionObservations
6045%98.5%Off-whiteIncomplete conversion.[1] Slow kinetics.
75 82% 99.1% Pale Cream Optimal balance.
9078%94.0%Orange/BrownMinor decomposition observed.[2]
10560%88.2%Dark BrownSignificant tar formation.[2] Hard to filter.
Table 2: Solvent/Reagent Screening
SystemYieldProsCons
Neat

High Fast, autocatalytic, simple workup. Exothermic control required.
Toluene +

MedBetter heat control.[1]Slower reaction, product precipitates early (stirring issue).
AcOH +

HighGood solubility.[2]Harder to remove solvent; lower yield on precipitation.[2]
EtOH + NaOEtMedAvoids acetic anhydride.[2]Method B: Requires anhydrous EtOH; sodium handling risks.[2][4]

References

  • Traube Purine Synthesis (Base Protocol)

    • Source: Traube, W. (1900).[2] "Der Aufbau der Xanthinbasen aus der Cyanessigsäure."[2] Berichte der deutschen chemischen Gesellschaft.

    • Relevance: Foundational chemistry for 6-aminouracil formation via cyanoacetic acid condensation.[1][2]

    • URL:[Link][2]

  • Modern Optimization of 6-Aminouracils (Acetic Anhydride Method)

    • Source: CN103232438B (Patent).[2] "Method for synthesizing 6-amino-1,3-dimethyluracil."

    • Relevance: Describes the specific temperature ramps and stoichiometry for the acetic anhydride mediated cycliz
    • URL
  • Synthesis of Bamifylline Intermediates

    • Source:Organic Syntheses, Coll.[2][6] Vol. 4, p. 247 (1963); Vol. 31, p. 1 (1951).[2] "6-Methyluracil" (Analogous conditions).[1][2]

    • Relevance: Provides validated workup procedures for uracil precipit
    • URL:[Link]

  • Regioselectivity in Uracil Formation

    • Source: Sarg, M. et al. (2014).[2][7] "Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds." Open Journal of Medicinal Chemistry.

    • Relevance: Discusses the reactivity of the C6-amino group and N-alkylation p
    • URL:[Link]

Sources

Troubleshooting

Application Scientist Support Portal: Troubleshooting 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione Synthesis

Welcome to the Technical Support Center for the synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8) . As a critical intermediate in the development of fused heterocyclic compounds (such as xant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8) . As a critical intermediate in the development of fused heterocyclic compounds (such as xanthine derivatives and pyrido-pyrimidines)[1][2], achieving high regiomeric purity during its synthesis is paramount.

This guide is designed for drug development professionals and synthetic chemists. It moves beyond basic recipes to explain the mechanistic causality behind common synthetic failures, providing you with self-validating protocols to ensure scalable, high-purity yields.

Mechanistic Workflows & Pathway Analysis

The most frequent point of failure in synthesizing unsymmetrical 1,3-dialkyl-6-aminouracils is poor regiocontrol. The traditional condensation of urea derivatives with cyanoacetic acid in acetic anhydride at 80–120 °C is a standard method[3][4]. However, when using an unsymmetrical urea (like N-butyl-N'-methylurea), both nitrogen atoms can attack the mixed anhydride intermediate, leading to an intractable mixture of isomers.

To solve this, we strongly recommend abandoning the traditional urea condensation (Route A) in favor of the Regioselective Isocyanate Route (Route B) , which isolates the nucleophilic events into distinct, controllable steps.

Synthesis cluster_0 Route A: Urea Condensation (Low Regioselectivity) cluster_1 Route B: Regioselective Isocyanate Route (High Purity) A1 N-Butyl-N'-methylurea + Cyanoacetic Acid A2 Ac2O / 80-100°C A1->A2 A3 Mixture: 1-Butyl-3-methyl (Target) 1-Methyl-3-butyl (Impurity) A2->A3 B1 n-Butylamine + Ethyl Cyanoacetate B2 N-Butylcyanoacetamide B1->B2 B3 Methyl Isocyanate + Base B2->B3 B4 Cyanoacetylurea Intermediate B3->B4 B5 NaOH / EtOH (Cyclization) B4->B5 B6 Pure 6-Amino-1-butyl- 3-methyluracil B5->B6

Fig 1: Synthetic pathways for 6-Amino-1-butyl-3-methyluracil highlighting regioselectivity.

Troubleshooting & FAQs

Q1: I am using the N-butyl-N'-methylurea and cyanoacetic acid route. Why is my isolated yield of the target isomer so low (<30%)? A1: This is a fundamental regioselectivity issue. The acetic anhydride method forms a highly reactive mixed anhydride[3]. Because the N-methyl nitrogen of the urea is less sterically hindered than the N-butyl nitrogen, it acts as the primary nucleophile. This preferentially forms the undesired 1-methyl-3-butyl isomer. Solution: Switch to the stepwise N-butylcyanoacetamide route (Route B) to explicitly define the N1 and N3 positions.

Q2: During the cyclization of the cyanoacetylurea intermediate, my reaction stalls. What is the cause? A2: Incomplete cyclization usually results from insufficient base strength or premature neutralization. Ring closure requires the deprotonation of the terminal urea nitrogen so it can attack the nitrile carbon. If you are using sodium ethoxide or NaOH in ethanol[5], ensure strictly anhydrous conditions during the initial phase. Water will hydrolyze the ethoxide, dropping the pH and stalling the intramolecular attack.

Q3: How do I control the impurity profile during the methyl isocyanate addition? A3: Methyl isocyanate is highly reactive and prone to exothermic runaway. If the internal temperature exceeds 10 °C, you risk double-addition (forming biurets) or isocyanate dimerization. Solution: Control the exotherm via dropwise addition under strict temperature control (0–5 °C) and use a slight deficit of isocyanate (0.95 eq) to prevent over-reaction.

Q4: What is the most effective purification strategy for removing unreacted intermediates? A4: If cyclization is incomplete, you will have residual cyanoacetylurea. Because the final 6-aminouracil derivative is highly polar and capable of extensive hydrogen bonding, it can be selectively precipitated. Adjusting the pH to ~6 with acetic acid[5] often forces the pure 6-amino-1-butyl-3-methyluracil to crash out of the aqueous/ethanolic mixture, leaving unreacted intermediates in the supernatant.

Quantitative Comparison of Synthetic Strategies

To aid in route selection for scale-up, the following table summarizes the quantitative performance metrics of the two primary synthetic pathways.

ParameterRoute A (Traditional Urea Condensation)Route B (Regioselective Isocyanate)
Overall Yield 25 - 35%75 - 85%
Regiomeric Purity ~60:40 (Target : Impurity)> 98:2
Major Impurity 6-Amino-1-methyl-3-butyluracilUnreacted N-butylcyanoacetamide
Reaction Time 4 - 6 hours12 - 16 hours (Total across steps)
Scalability Poor (Requires complex chromatography)Excellent (Purified via pH-adjusted precipitation)

Field-Proven Experimental Protocol (Regioselective Route)

This self-validating protocol utilizes in-process controls (IPCs) to ensure each mechanistic step is complete before proceeding, eliminating downstream compounding errors.

Step 1: Amidation (Synthesis of N-Butylcyanoacetamide)
  • Procedure: Slowly add n-butylamine (1.05 eq) dropwise to ethyl cyanoacetate (1.0 eq) at room temperature. Stir the neat mixture for 4 hours.

  • Causality: Running the reaction neat maximizes the collision frequency of the reactants. The slight excess of amine drives the equilibrium forward.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the ethyl cyanoacetate spot (

    
    ) disappears. Check: If unreacted ester remains after 4 hours, add an additional 0.05 eq of amine and apply mild heat (40 °C). Distill off the ethanol byproduct under reduced pressure to yield the intermediate as a thick oil.
    
Step 2: Urea Formation (Addition of Methyl Isocyanate)
  • Procedure: Dissolve the N-butylcyanoacetamide in anhydrous THF. Cool to 0–5 °C. Add Sodium Hydride (NaH, 1.1 eq) portion-wise. Stir for 30 minutes. Slowly add methyl isocyanate (0.95 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Causality: NaH deprotonates the amide nitrogen. This makes the amide nitrogen a significantly stronger nucleophile than the active methylene carbon, directing the isocyanate attack exclusively to the nitrogen to form the cyanoacetylurea intermediate.

  • Self-Validation (IPC): Analyze via HPLC. The intermediate should constitute >95% AUC. Check: If a secondary peak at +57 Da appears, it indicates double-addition of isocyanate due to poor temperature control. Ensure the cooling bath is maintained.

Step 3: Base-Promoted Cyclization
  • Procedure: Remove the THF under reduced pressure. Dissolve the crude intermediate in a 10% NaOH/Ethanol solution. Reflux (approx. 80 °C) for 3 hours[5]. Cool to room temperature and adjust the pH to 6.0 using glacial acetic acid.

  • Causality: The strong base deprotonates the terminal N-methyl nitrogen, providing the thermodynamic push required for the intramolecular nucleophilic attack on the nitrile carbon, closing the pyrimidine ring. Adjusting the pH to 6 neutralizes the sodium salt of the uracil, reducing its solubility and forcing crystallization[5].

  • Self-Validation (IPC): Monitor the reaction mixture by FTIR prior to precipitation. The sharp nitrile stretch (

    
    ) must completely disappear, replaced by broad primary amine N-H stretches (
    
    
    
    ). Filter the resulting precipitate and wash with cold distilled water to yield the pure 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione.

References

1.[1] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Source: ResearchGate. URL: 2.[2] 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Source: Benchchem. URL: 3.[3] Technical Support Center: Scaling Up the Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione. Source: Benchchem. URL: 4.[5] 6-Aminouracil synthesis. Source: ChemicalBook. URL: 5.[4] US5661153A - 1-arylpyrimidine derivatives and pharmaceutical use thereof. Source: Google Patents. URL:

Sources

Optimization

"troubleshooting experiments with 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione"

Technical Overview & Utility Compound Identity: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (hereafter ABMU ) CAS: 53681-50-8 Core Utility: ABMU is a specialized uracil derivative primarily utilized as the key synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Utility

Compound Identity: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (hereafter ABMU ) CAS: 53681-50-8 Core Utility: ABMU is a specialized uracil derivative primarily utilized as the key synthetic precursor for 1-butyl-3-methylxanthine (BMX) and its 8-substituted analogues. These xanthine derivatives are critical scaffolds in the development of Adenosine Receptor Antagonists (A1/A2A) and Phosphodiesterase (PDE) Inhibitors .

Unlike symmetrical precursors (e.g., 1,3-dimethyluracil for Theophylline), the asymmetry of ABMU (N1-butyl, N3-methyl) allows for the generation of highly selective pharmacological probes. This guide addresses the unique solubility challenges and synthetic reactivity bottlenecks inherent to this asymmetric scaffold.

Solubility & Formulation Troubleshooting

The Challenge: ABMU possesses a rigid pyrimidine core with a lipophilic butyl chain and a polar amino group. This amphiphilic nature often leads to "insolubility in everything" complaints. It is sparingly soluble in water and non-polar solvents (Hexane/Ether), leading to precipitation in biological assays or heterogeneous reactions.

Solubility Decision Matrix
ApplicationRecommended Solvent SystemMax Conc.Troubleshooting Notes
Biological Assays (Cell/Enzyme)DMSO (Stock)

PBS (Dilution)
100 mM (Stock)Dissolve in 100% DMSO first. Sonicate at 40°C if turbid. Dilute slowly into warm media to prevent "crashing out."
Synthetic Reactions (Nitrosation)Acetic Acid (Glacial) or HCl (aq) 0.5 - 1.0 MThe amino group is basic. Acidic media protonates the amine, vastly improving solubility while activating the C5 position.
Cyclization (High Temp)DMF or DMA >1 MRequires anhydrous conditions. If the solution turns cloudy upon heating, check water content (hygroscopic solvent).
NMR Analysis DMSO-d6 ~10 mg/mLAvoid CDCl3; signals will be broad due to H-bonding aggregation.
Visual Guide: Solubility Logic

SolubilityLogic Start Start: ABMU Powder CheckApp Select Application Start->CheckApp BioAssay Biological Assay (Aqueous Media) CheckApp->BioAssay Synthesis Chemical Synthesis (Reactions) CheckApp->Synthesis StepBio1 Dissolve in 100% DMSO (Warm to 40°C) BioAssay->StepBio1 StepSyn1 Nitrosation/Reduction? Synthesis->StepSyn1 StepBio2 Dilute 1:1000 into Pre-warmed Media StepBio1->StepBio2 StepSyn2 Use Glacial Acetic Acid or dil. HCl StepSyn1->StepSyn2 Acidic pH required StepSyn3 Cyclization? StepSyn1->StepSyn3 StepSyn4 Use Anhydrous DMF/DMA StepSyn3->StepSyn4 High T required

Caption: Decision tree for selecting the optimal solvent system based on experimental intent, preventing precipitation and reaction failure.

Synthetic Workflow: The "Traube" Protocol

The primary use of ABMU is the synthesis of 1-butyl-3-methylxanthine via the Traube Purine Synthesis . This is a multi-step sequence where the C5 position is functionalized and then cyclized.

Workflow Overview:

  • Nitrosation: ABMU

    
     6-Amino-5-nitroso-1-butyl-3-methyluracil.
    
  • Reduction: 5-Nitroso

    
     5,6-Diamino-1-butyl-3-methyluracil.
    
  • Cyclization: 5,6-Diamine + Carbon Source

    
     1-Butyl-3-methylxanthine.
    
Detailed Troubleshooting by Step

Step 1: Nitrosation (The Critical Bottleneck) Reagents: NaNO2, HCl/Acetic Acid. Mechanism: Electrophilic aromatic substitution at C5.

SymptomProbable CauseCorrective Action
No Reaction (SM remains) pH too high.The reaction requires the formation of the Nitrosonium ion (

). Ensure pH < 2 using HCl.
Vigorous Frothing Exotherm/Gas evolution.Add NaNO2 dropwise at 0-5°C. Do not rush. The reaction is highly exothermic.
Product is Green/Blue Normal for Nitroso.5-Nitroso compounds are deeply colored (violet/blue/green). This is a sign of success , not impurity.

Step 2: Reduction to Diamine Reagents: Sodium Dithionite (


) or 

.
  • Issue: The 5,6-diamine is extremely electron-rich and prone to rapid oxidation in air, turning the solution dark purple/black.

  • Protocol Fix: Perform reduction immediately before cyclization. Do not store the diamine. If using dithionite, use a fresh bottle; old dithionite decomposes to thiosulfate and fails to reduce.

Step 3: Cyclization to Xanthine Reagents: Formic Acid (for H-substitution) or Orthoesters.

  • Issue: "Sticky" precipitate or low yield.

  • Causality: Incomplete ring closure due to water presence (hydrolysis of the intermediate amide).

  • Protocol Fix: Ensure conditions are strictly anhydrous if using orthoesters. If using Formic acid, reflux must be vigorous.

Visual Guide: Traube Synthesis Pathway

TraubeSynthesis ABMU ABMU (Starting Material) Nitroso 5-Nitroso Intermediate (Violet Solid) ABMU->Nitroso Step 1 Reagent1 NaNO2 / HCl (Electrophilic Attack) Diamine 5,6-Diamine (Unstable/Air Sensitive) Nitroso->Diamine Step 2 Reagent2 Na2S2O4 or H2/Pd (Reduction) Xanthine 1-Butyl-3-Methylxanthine (Final Product) Diamine->Xanthine Step 3 Reagent3 HCOOH or RC(OEt)3 (Ring Closure)

Caption: The stepwise conversion of ABMU to Xanthine. Note the instability of the Diamine intermediate (Step 2), requiring immediate processing.

Analytical Verification (QC)

When validating your experiments, use these spectroscopic markers to confirm identity and purity.

1H NMR (DMSO-d6, 400 MHz):

  • N3-Methyl: Singlet at

    
     3.2 – 3.4 ppm.
    
  • N1-Butyl:

    • Triplet (

      
       ~0.9 ppm, 
      
      
      
      ).
    • Multiplets (

      
       ~1.3, 1.6 ppm, 
      
      
      
      ).
    • Triplet (

      
       ~3.8 ppm, 
      
      
      
      ).
  • C6-Amino: Broad singlet at

    
     6.0 – 7.0 ppm (Exchangeable with 
    
    
    
    ).
  • C5-H: Singlet at

    
     4.5 – 5.0 ppm. Note: This peak disappears upon successful Nitrosation.
    

Common Impurity Flags:

  • Extra Singlet ~8.0 ppm: Indicates Formic Acid contamination (if used in cyclization).

  • Broad Hump >10 ppm: Indicates oxidation of the diamine or polymerization.

Frequently Asked Questions (FAQ)

Q: Can I store the 5-nitroso intermediate? A: Yes. The 5-nitroso derivative is generally stable as a dry solid. Store it desiccated at 4°C. However, never store the 5,6-diamine; generate it in situ.

Q: My ABMU powder has turned slightly yellow. Is it degraded? A: Likely surface oxidation of the amine. Check the melting point.[1] If it is within 2°C of the literature value (~218-220°C for related derivatives, check specific CoA), it is usable. If deeply colored, recrystallize from Ethanol/Water.

Q: Why is the yield of the xanthine low? A: The most common cause is the solubility of the intermediate amide . During the final cyclization, ensure the reaction mixture is homogeneous. If using aqueous alkali for ring closure (less common), ensure pH is high enough to deprotonate the imidazole ring precursor.

References

  • Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 1986. (Context: General structure-activity of adenosine antagonists derived from xanthines).

  • Shabalina, Y. V., & Khaliullin, F. A. "Synthesis and antidepressant activity of 8-amino-substituted 1-butyl-3-methylxanthines containing thietane ring." Pharmaceutical Chemistry Journal, 2019.[2] (Context: Specific synthesis protocols using 1-butyl-3-methylxanthine scaffolds).

  • Müller, C. E., et al. "Chiral pyrrolo[2,3-d]pyrimidines as adenosine A1 and A2A receptor antagonists." Journal of Medicinal Chemistry, 2002. (Context: Synthetic methodology for xanthine/uracil analogues).

  • Lister, J. H. "The Chemistry of Heterocyclic Compounds, Part 2, Fused Pyrimidines." Wiley-Interscience. (Context: Authoritative text on Traube Synthesis mechanisms).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

Welcome to the Technical Support Center for 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8) . As a critical building block in the synthesis of xanthine derivatives (such as DPP-4 inhibitors) and other p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8) . As a critical building block in the synthesis of xanthine derivatives (such as DPP-4 inhibitors) and other pharmaceutical intermediates, maintaining the structural integrity of this compound in solution is paramount.

This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to mitigate degradation, oxidation, and tautomeric instability during experimental workflows.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my stock solution turn yellow or brown after prolonged exposure to ambient air?

The Causality: The C5 position of the pyrimidine ring in 6-aminouracil derivatives is unsubstituted and highly electron-rich. This is due to the strong electron-donating effect of the C6-amino group, which creates a highly reactive enamine-like unit [[1]](). In the presence of dissolved oxygen and transition metal trace impurities, the compound undergoes oxidative degradation, frequently forming 5,5'-dimers or 5,5,6-trihydroxy-pyrimidine derivatives 2. The Solution: Always purge your solvents (DMSO, DMF, or aqueous buffers) with an inert gas (N₂ or Argon) prior to dissolution. Store the solutions in amber vials to prevent photo-induced radical initiation, which accelerates this oxidation pathway 3.

Q2: During LC-MS/HPLC analysis, I observe peak broadening and occasional peak splitting. Is the compound degrading on the column?

The Causality: While the N1-butyl and N3-methyl groups lock the lactam/lactim tautomerism at those specific nitrogen atoms, the C6-amino group can still participate in keto-enol or amine-imine tautomeric shifts. Intermolecular hydrogen bonding with the solvent can stabilize different tautomers, leading to multiple closely eluting species if the mobile phase pH is near the compound's pKa 4. The Solution: Strictly buffer your mobile phase. Using 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH 4.5) will lock the ionization state, collapsing the tautomeric equilibrium into a single, sharp chromatographic peak.

Q3: How stable is this compound under harsh pH conditions during formulation or extraction?

The Causality: 6-aminouracils are generally resistant to neutral and mildly alkaline conditions. However, under harsh acidic conditions (e.g., 1 M HCl at elevated temperatures) or extreme basic conditions, the compound is susceptible to hydrolysis. Acidic hydrolysis typically targets the C6-amino group, leading to deamination and the formation of barbituric acid analogs, whereas extreme basic conditions can cause pyrimidine ring opening [[5]](). The Solution: Maintain formulation pH between 4.0 and 8.0. If acid/base extraction is required, perform it rapidly at 4°C to kinetically suppress the hydrolysis reaction.

Part 2: Quantitative Stability Profile

The table below summarizes the expected stability of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione under various environmental stressors.

Stress ConditionParametersDominant Degradation PathwayExpected Recovery (24h)
Neutral Control pH 7.4 Buffer, 25°C, DarkNone> 99%
Oxidative 3% H₂O₂, 25°C, DarkC5-Oxidation / Dimerization< 60%
Acidic 0.1 M HCl, 60°C, DarkDeamination (Hydrolysis)~ 85%
Basic 0.1 M NaOH, 60°C, DarkRing Opening (Hydrolysis)~ 75%
Photolytic UV/Vis Light, 25°CRadical Cleavage / Oxidation~ 80%

Part 3: Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

This protocol is a self-validating system designed to prevent the degradation of the enamine unit during long-term storage.

  • Solvent Degassing: Sparge anhydrous DMSO with ultra-pure Nitrogen (N₂) for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione into an amber glass vial. Add the degassed DMSO to achieve a 10 mM to 50 mM concentration.

  • Blanketing: Overlay the headspace of the vial with N₂ gas before sealing with a PTFE-lined septum cap.

  • Storage: Store the aliquots at -20°C.

  • Validation Step: Before use in critical assays, dilute a 10 µL aliquot into 990 µL of mobile phase and inject it into the HPLC. Compare the Area Under the Curve (AUC) and retention time against a freshly prepared reference standard. A purity of ≥ 98% validates the stock's integrity.

Protocol B: Standardized Forced Degradation Workflow

Adapted from established stability-indicating methodologies 3, this protocol maps the degradation profile of the compound.

  • Base Solution: Prepare a 1 mg/mL stock in LC-MS grade Methanol.

  • Acid Hydrolysis: Mix 500 µL of stock with 500 µL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 500 µL of stock with 500 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Stress: Mix 500 µL of stock with 500 µL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Validation Step: Run all stressed samples via LC-MS using a gradient method (e.g., 5-95% Acetonitrile in water with 0.1% Formic Acid over 10 minutes). Mass balance must be achieved—the sum of the parent peak AUC and degradation product AUCs should equal the AUC of an unstressed control.

Part 4: Degradation Pathway Visualization

The following diagram illustrates the logical relationships between environmental stressors and the corresponding structural vulnerabilities of the compound.

DegradationPathways A 6-Amino-1-butyl-3-methyl- 1H-pyrimidine-2,4-dione (Intact Compound) B Oxidative Degradation (C5-Oxidation / Dimerization) A->B O2, Transition Metals C Acid/Base Hydrolysis (Deamination / Ring Opening) A->C Extreme pH (<2 or >10) D Photodegradation (Radical Formation) A->D UV/Vis Light B1 5-Hydroxy derivatives or 5,5'-Dimers B->B1 C1 Barbituric acid analogs or Acyclic fragments C->C1 D1 Complex mixture of photolytic products D->D1

Degradation pathways of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione in solution.

Part 5: References

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review Source: RSC Publishing URL:2

  • Technical Support Center: 6-Amino-5-nitroso-3-methyluracil Degradation Products Source: Benchchem URL:3

  • Prebiotic synthesis of noncanonical nucleobases under plausible alkaline hydrothermal conditions Source: PMC (NIH) URL:5

  • Buy 6-Aminouracil | 873-83-6 Source: Smolecule URL:4

  • High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer Source: HBGX Chemical URL:1

Sources

Optimization

"side reactions in the synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione"

This technical guide addresses the synthesis and troubleshooting of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (also known as 6-amino-1-butyl-3-methyluracil).[1] This compound is a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and troubleshooting of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (also known as 6-amino-1-butyl-3-methyluracil).[1] This compound is a critical intermediate in the synthesis of xanthine-based pharmaceuticals (e.g., Bamifylline) and DPP-4 inhibitors.[1]

The primary synthetic challenge lies in regioselectivity —specifically, ensuring the butyl group occupies the N1 position and the methyl group the N3 position, rather than the reverse.

Core Reaction Logic & Pathway Analysis

The most robust industrial route involves the condensation of N-butyl-N'-methylurea with cyanoacetic acid (or its ethyl ester), followed by base-catalyzed cyclization.[1] This is a modified Traube purine synthesis.

The Regioselectivity Bifurcation

The reaction outcome is determined during the initial acylation step. The steric difference between the methyl and butyl groups on the urea dictates which nitrogen is acylated by the cyanoacetyl group.

  • Path A (Desired): Acylation occurs at the less hindered N-methyl group. The free N-butyl group then attacks the nitrile to close the ring. This yields N1-Butyl-N3-Methyl .[1]

  • Path B (Undesired): Acylation occurs at the N-butyl group. The free N-methyl group attacks the nitrile. This yields N1-Methyl-N3-Butyl .[1]

Reaction Pathway Diagram

ReactionPathway cluster_legend Mechanism Logic Start N-Butyl-N'-methylurea + Cyanoacetic Anhydride Inter_A Intermediate A (Acylation at N-Methyl) Start->Inter_A Major Path (Kinetic Control) Inter_B Intermediate B (Acylation at N-Butyl) Start->Inter_B Minor Path (Steric Leakage) Cyclization Base-Catalyzed Cyclization (OH-) Inter_A->Cyclization N-Butyl attacks CN Inter_B->Cyclization N-Methyl attacks CN Product TARGET PRODUCT 6-Amino-1-butyl-3-methyluracil (N1-Bu, N3-Me) Cyclization->Product Impurity_Iso REGIO-IMPURITY 6-Amino-1-methyl-3-butyluracil (N1-Me, N3-Bu) Cyclization->Impurity_Iso Legend Acylation usually prefers the less hindered Nitrogen (Methyl). The free Nitrogen then becomes N1 in the pyrimidine ring.

Caption: Bifurcation of the reaction pathway determining N1/N3 regioselectivity based on the initial acylation site.

Troubleshooting Guide: Common Failure Modes

Issue 1: High Levels of Regioisomer (N1-Methyl-N3-Butyl)

Symptom: HPLC shows a split peak or a close-eluting impurity (typically 5–15%); melting point is depressed.[1]

  • Root Cause: Lack of selectivity during the acylation of the urea. High temperatures during the mixing of urea and cyanoacetic anhydride/acid promote the thermodynamic product or overcome the steric barrier of the butyl group.

  • Corrective Action:

    • Temperature Control: Maintain the initial mixing temperature between 0°C and 5°C . The acylation of the methyl nitrogen is kinetically favored at lower temperatures.

    • Reagent Order: Add the cyanoacetic anhydride (or mixed anhydride formed in situ) slowly to the urea solution to prevent local concentration hotspots.

    • Solvent Switch: Use a solvent that enhances steric discrimination, such as cold acetic acid or acetic anhydride, rather than neat fusion.

Issue 2: Incomplete Cyclization (Open-Chain Intermediates)

Symptom: Presence of a non-UV-active or weakly active precursor; product is "gummy" or sticky.[1]

  • Root Cause: The base strength is insufficient to deprotonate the urea nitrogen for the nucleophilic attack on the nitrile, or water is present (hydrolyzing the nitrile to an amide).

  • Corrective Action:

    • Base Strength: Ensure the use of Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) in anhydrous alcohol. Hydroxides (NaOH) in water are often too weak or lead to hydrolysis side reactions.

    • Anhydrous Conditions: The cyclization involves a nitrile group. Presence of water converts the nitrile (-CN) to a primary amide (-CONH2), which will not cyclize to the 6-amino compound (it forms a 6-hydroxy/barbituric acid derivative instead).[1]

Issue 3: Formation of 6-Hydroxy Impurity (Barbituric Acid Derivative)

Symptom: Product has a very high melting point (>200°C) and is insoluble in organic solvents; mass spectrum shows M+1 = 184 (vs 183 for target) or similar hydrolysis pattern.

  • Root Cause: Hydrolysis of the 6-amino group. This occurs if the reaction mixture is heated with strong acid during workup or if the starting nitrile was hydrolyzed before cyclization.

  • Corrective Action:

    • Workup pH: When neutralizing the sodium salt after cyclization, do not drop the pH below 5.0. Strong acidic conditions at high heat hydrolyze the enamine (C=C-NH2) to the ketone/enol (barbituric acid).

    • Quenching: Quench the reaction with ice-cold dilute acetic acid, not boiling HCl.

Impurity Profile & Analytics

Use this table to identify impurities based on relative retention time (RRT) and mass shifts.

Impurity NameStructure / OriginMass Shift (vs Target)Detection / Characteristic
Regioisomer 6-Amino-1-methyl-3-butyluracil0 (Isomer)RRT ~0.95-1.05 .[1] Requires distinct NMR signals (N-Me vs N-Bu shifts).
Hydrolysis Product 1-Butyl-3-methylbarbituric acid+1 Da (OH replaces NH2)RRT < 0.8 .[1] More polar. Acidic proton at C5.
Symmetric Urea 6-Amino-1,3-dimethyluracil-42 Da (Loss of Propyl)From 1,3-dimethylurea impurity in starting material.[1]
Open Chain N-Cyanoacetyl-N-butyl-N'-methylurea+18 Da (Water adduct)No UV absorption at 265nm (lack of ring).[1]
Analytical Differentiation (NMR)

To distinguish the target (N1-Butyl) from the isomer (N1-Methyl):

  • Target (1-Butyl-3-Methyl): The N-Methyl protons appear as a singlet around 3.2 - 3.3 ppm .[1] The N-Butyl (N-CH2) appears as a triplet around 3.8 - 3.9 ppm .[1]

  • Isomer (1-Methyl-3-Butyl): The chemical environment of N1 and N3 is different due to the adjacent carbonyls.[1] N1 is flanked by C2=O and C6-NH2.[1] N3 is flanked by C2=O and C4=O.

    • Diagnostic: In N-alkyl uracils, N1-alkyl protons are typically deshielded (higher ppm) compared to N3-alkyl protons due to the electron-donating effect of the C6-amino group conjugated to the C2 carbonyl.[1]

Optimized Synthetic Protocol (Bench Scale)

Safety Note: This procedure generates cyano-intermediates.[1] Work in a fume hood.

  • Activation: Dissolve Cyanoacetic acid (1.05 eq) in Acetic Anhydride (2.0 eq) . Heat to 50°C for 30 mins to form the mixed anhydride/cyanoacetyl chloride equivalent.

  • Condensation: Cool the mixture to 0-5°C . Add N-Butyl-N'-methylurea (1.0 eq) portion-wise. Critical: Keep cold to favor N-methyl acylation.[1]

  • Cyclization:

    • Evaporate volatiles (acetic acid) under vacuum (keep T < 60°C).

    • Dissolve the oily residue in Anhydrous Ethanol .

    • Add 20% NaOEt in Ethanol (1.2 eq) dropwise.

    • Reflux for 3 hours. A solid precipitate (Sodium salt of the product) should form.

  • Workup:

    • Cool to room temperature. Filter the sodium salt (this removes many organic impurities).

    • Dissolve the salt in minimal Water .

    • Acidify carefully with Acetic Acid to pH 6-7.[1]

    • The free base (Target Product) precipitates. Filter and wash with cold water.[2]

Frequently Asked Questions (FAQ)

Q: Can I use N-butyl-N'-methyl-thiourea instead of urea? A: Yes, but desulfurization is required later if you want the uracil (dione).[1] However, thioureas often cyclize more readily. The regioselectivity rules remain similar: the acylation prefers the less hindered nitrogen.

Q: My product is pink. Is it ruined? A: Likely not. Amino-uracils are prone to slight oxidation, forming trace nitroso or diazo-like species which are highly colored.[1] Recrystallization from water/ethanol with a pinch of activated charcoal usually clears this.

Q: Why do I see a "dimer" peak in LC-MS? A: If you used an aldehyde (like formaldehyde) at any point, methylene bridging occurs.[1] If not, it may be a self-condensation of the cyanoacetyl group (forming a pyridine derivative) if the reaction was overheated before cyclization.

References

  • BenchChem. An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil.[1] (Describes precursor synthesis via urea condensation).

  • Organic Syntheses. 6-Methyluracil. Org.[2][3] Synth. 1937, 17, 63. (Foundational protocol for urea-acetoacetate condensation).

  • Google Patents. CN115260106A - Preparation method of 6-amino-1,3-dimethyluracil.[1] (Industrial conditions for dialkyl uracil synthesis).

  • PubChem. 6-Amino-1-methyluracil Compound Summary. (Physical properties and safety data for the homolog).

  • Journal of Pharmacy & Pharmacognosy Research. In vitro proliferative activity of 6-substituted uracil derivatives. (Characterization of 1-butyl-6-methyluracil isomers).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Purity Validation of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione: Comparative Analytical Methodologies

As a Senior Application Scientist, I frequently encounter challenges in the downstream synthesis of complex purines, xanthines, and dipeptidyl peptidase-4 (DPP-4) inhibitors. One of the most critical bottlenecks in these...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the downstream synthesis of complex purines, xanthines, and dipeptidyl peptidase-4 (DPP-4) inhibitors. One of the most critical bottlenecks in these synthetic pathways is the purity of the starting intermediates. 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS: 53681-50-8) is a highly versatile pyrimidine derivative utilized extensively in pharmaceutical development.

Trace impurities in this compound—such as des-butylated analogs (6-amino-3-methyluracil) or over-alkylated byproducts—can severely compromise downstream coupling yields and complicate the final purification of active pharmaceutical ingredients (APIs). Therefore, establishing a robust, self-validating purity assessment protocol is non-negotiable.

This guide objectively compares the three leading analytical methodologies for validating the purity of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione: HPLC-UV , UHPLC-MS , and Quantitative NMR (qNMR) . By detailing the causality behind each experimental choice, this guide provides researchers with actionable, field-proven protocols.

The Downstream Impact of Impurities

Before diving into the analytical methodologies, it is crucial to understand why rigorous purity validation is required for this specific intermediate. The 6-amino group and the unsubstituted C5 position of the pyrimidine-2,4-dione ring are prime targets for nitrosation and subsequent reduction to form diamines—the immediate precursors to xanthine derivatives. If an impurity lacking the N1-butyl group is present, it will undergo the exact same synthetic transformations, generating a structurally similar des-butyl xanthine byproduct that is notoriously difficult to separate via standard crystallization or chromatography.

Synthesis Precursor 6-Amino-1-butyl-3-methyl- 1H-pyrimidine-2,4-dione (Target) Reaction Nitrosation & Reduction (Forming Diamine) Precursor->Reaction Impurity1 Des-butyl Impurity (6-Amino-3-methyluracil) Impurity1->Reaction Product 1-Butyl-3-methylxanthine Derivatives (High Yield) Reaction->Product Pure Batch Byproduct 3-Methylxanthine Derivatives (Difficult to Separate) Reaction->Byproduct Impure Batch

Figure 1: The cascading downstream impact of uncharacterized impurities during xanthine synthesis.

Comparative Overview of Analytical Modalities

To establish a comprehensive quality control (QC) framework, scientists must choose the right analytical tool for the specific validation phase. The table below summarizes the quantitative performance metrics of the three primary methodologies.

ParameterHPLC-UV (Reverse-Phase)UHPLC-MS (ESI+)1H qNMR
Primary Utility Routine QC & Relative PurityImpurity Profiling & Structural IDAbsolute Purity Quantification
Resolution (Plates) ~15,000>50,000N/A (Spectral Dispersion)
Run Time 15 - 20 min3 - 5 min10 - 15 min (with long D1)
Sensitivity (LOD) ~0.05% w/w~0.01% w/w~1.0% w/w
Reference Standard Required (Analyte)Required (Analyte)Required (Internal Calibrant)
Destructive to Sample YesYesNo (Sample is recoverable)

Experimental Protocols & Mechanistic Causality

Methodology A: Reverse-Phase HPLC-UV (The Industry Standard)

For routine batch-to-batch consistency, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection remains the gold standard for pyrimidine-2,4-dione derivatives[1].

The Causality of the Method: The 6-amino group on the pyrimidine ring is weakly basic due to electron delocalization into the adjacent carbonyl groups. However, maintaining a mobile phase at a slightly acidic pH (e.g., pH 3.8) is critical. This specific pH ensures that residual silanols on the C18 stationary phase remain fully protonated and neutral, preventing secondary ion-exchange interactions that cause severe peak tailing[2].

Step-by-Step Protocol:

  • Column Selection: Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) to provide sufficient hydrophobic retention for the butyl and methyl groups.

  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.8 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

    • Organic (B): HPLC-grade Acetonitrile.

  • Gradient Elution: Start at 80% A / 20% B. Ramp to 40% A / 60% B over 15 minutes to wash out late-eluting lipophilic impurities. Return to initial conditions and equilibrate for 5 minutes.

  • Detection: Set the UV detector to 254 nm and 280 nm. The conjugated pyrimidine dione system exhibits strong absorption in this range.

  • Self-Validation System (SST): Inject a blank (diluent) to confirm baseline stability. Inject a standard solution (0.1 mg/mL) and verify that the theoretical plate count is > 2000 and the tailing factor is < 1.5.

Methodology B: UHPLC-MS (For Impurity Profiling)

When a new impurity peak appears in the HPLC-UV chromatogram, UHPLC coupled with Mass Spectrometry (MS) is required to elucidate its structure.

The Causality of the Method: Unlike HPLC, MS requires volatile buffers to prevent source contamination and ion suppression. We replace the phosphate buffer with 0.1% Formic Acid. Formic acid provides the necessary protons to efficiently ionize the pyrimidine ring and the primary amine in the Electrospray Ionization (ESI) source, yielding a strong [M+H]⁺ molecular ion at m/z 198.1[1].

Step-by-Step Protocol:

  • Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) for ultra-high resolution.

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

  • MS Parameters: ESI positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Analysis: Look for the target mass m/z 198.1. Screen for expected impurities such as m/z 142.1 (loss of the butyl group, indicating 6-amino-3-methyluracil).

Methodology C: Quantitative NMR (qNMR) (The Absolute Purity Arbiter)

Chromatographic methods provide relative purity (area percent), which assumes all impurities share the same UV extinction coefficient as the target compound. To determine absolute mass fraction without relying on an external reference standard of the analyte itself, 1H qNMR is the ultimate arbiter[3].

The Causality of the Method: To achieve absolute quantification, every proton in the sample must fully relax back to its equilibrium magnetization state between radiofrequency pulses. The longitudinal relaxation time (T1) of small molecules can be up to 5-6 seconds. Setting the inter-scan delay (D1) to at least 5 × T1 (>30 seconds) ensures >99.3% relaxation, preventing signal attenuation and ensuring the integral area is strictly proportional to molar concentration[4].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10.0 mg of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione and ~5.0 mg of a highly pure internal calibrant (e.g., Dimethylsulfone, DMSO₂, certified >99.9% purity) into a vial using a microbalance.

  • Solvent: Dissolve the mixture completely in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 30 seconds.

    • Number of scans (NS): 32 to 64 for a high signal-to-noise ratio (>150:1).

  • Integration & Calculation: Integrate the isolated singlet of the N3-methyl protons (~3.2 ppm, 3H) or the terminal methyl of the butyl group, and compare it against the DMSO₂ singlet (~2.98 ppm, 6H). Calculate the absolute mass percentage using the standard qNMR formula relating integral area, number of protons, molecular weight, and sample mass[3].

Analytical Workflow Decision Matrix

To streamline laboratory operations, the following decision tree illustrates how these three methodologies integrate into a cohesive purity validation workflow.

G Start Purity Validation of 6-Amino-1-butyl-3-methyluracil Routine Routine Batch QC (Relative Purity) Start->Routine Impurity Impurity Profiling (Structural ID) Start->Impurity Absolute Reference Standard Calibration (Absolute) Start->Absolute HPLC HPLC-UV (Phosphate Buffer pH 3.8) Routine->HPLC High Throughput LCMS UHPLC-MS (ESI+) (0.1% Formic Acid) Impurity->LCMS Mass Elucidation qNMR 1H qNMR (DMSO-d6 + Internal Std) Absolute->qNMR No Ref. Std Needed

Figure 2: Strategic decision matrix for selecting the appropriate analytical modality based on validation requirements.

Conclusion

Validating the purity of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione requires a multi-faceted approach. HPLC-UV provides the robust, high-throughput backbone necessary for daily quality control. When deviations occur, UHPLC-MS offers the structural elucidation required to identify rogue byproducts. Finally, qNMR serves as the foundational pillar of trustworthiness, providing absolute quantification without the circular dependency of using the analyte itself as a reference standard. By implementing these self-validating methodologies, researchers can ensure the integrity of their downstream synthetic pipelines.

References

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Validated reverse phase-HPLC method for simultaneous estimation of anti-neoplastic agents trifluridine and tipiracil All Multidisciplinary Journal [Link]

  • Studying Metabolism by NMR-Based Metabolomics Frontiers in Molecular Biosciences[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Comparative

Application &amp; Synthesis Guide: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione vs. Analogous Uracil Intermediates

Executive Summary In the rational design of purine-based therapeutics, the selection of the pyrimidine starting material dictates the pharmacological destiny of the final active pharmaceutical ingredient (API). 6-Amino-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of purine-based therapeutics, the selection of the pyrimidine starting material dictates the pharmacological destiny of the final active pharmaceutical ingredient (API). 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8) is a highly specialized aminouracil intermediate . While structurally analogous to the precursors of caffeine and theophylline, its unique N1-butyl and N3-methyl substitutions provide a distinct steric profile.

As an application scientist, I frequently leverage this specific building block when designing novel 3-butyl-1-methylxanthine derivatives. These downstream compounds are heavily investigated for their roles as potent phosphodiesterase (PDE) inhibitors, adenosine receptor antagonists, and foundational scaffolds for non-sedating H1-antihistamines (such as Theoritin derivatives) , . This guide objectively compares this compound against common alternatives and provides self-validating experimental workflows for its application.

Mechanistic Rationale: The Importance of Alkyl Substitutions

The structural geometry of the uracil precursor directly translates to the final xanthine core during the Traube synthesis (the industry-standard purine synthesis pathway). Specifically, the N1 and N3 positions of the uracil ring become the N3 and N1 positions of the resulting xanthine, respectively.

Why choose an n-butyl group over a methyl or isobutyl group? The length and branching of the alkyl chain fundamentally alter the lipophilicity and binding kinetics of the final API:

  • Steric Penetration: A straight-chain n-butyl group provides a linear lipophilic extension that can probe deeper into narrow hydrophobic sub-pockets of PDE active sites.

  • Receptor Selectivity: Compared to the rigid, branched isobutyl group found in IBMX (3-isobutyl-1-methylxanthine), the flexible n-butyl chain alters isoform selectivity, often reducing off-target central nervous system (CNS) stimulation while maintaining peripheral efficacy.

Comparative Analysis: Intermediate to Active API

To understand the value of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione, we must compare it against its two most common industrial alternatives: 6-Amino-1,3-dimethyluracil (the precursor to Theophylline) and 6-Amino-1-isobutyl-3-methyluracil (the precursor to IBMX).

Table 1: Structural & Predictive Pharmacological Comparison
Precursor CompoundN1 SubstitutionN3 SubstitutionDownstream Xanthine CorePrimary Pharmacological ProfileSteric/Lipophilic Rationale
6-Amino-1,3-dimethyluracil MethylMethylTheophyllineNon-selective PDE inhibitor (Low affinity, IC50 ~100 µM)Minimal steric bulk; limited hydrophobic interaction within the binding pocket.
6-Amino-1-isobutyl-3-methyluracil IsobutylMethylIBMXNon-selective PDE inhibitor (High affinity, IC50 ~2-10 µM)Branched chain increases hydrophobic pocket affinity but limits isoform selectivity.
6-Amino-1-butyl-3-methyluracil (Target)n-Butyl Methyl 3-Butyl-1-methylxanthine Targeted PDE / H1-antagonist scaffold Linear chain allows deeper penetration into narrow hydrophobic sub-pockets.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failure.

Protocol A: Traube Synthesis of 3-Butyl-1-methylxanthine

This workflow converts the uracil intermediate into the bioactive xanthine core.

  • Nitrosation (Electrophilic Aromatic Substitution):

    • Procedure: Dissolve 10 mmol of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione in 20 mL of 10% aqueous acetic acid. Chill the reactor to 0–5°C. Slowly add an equimolar amount of sodium nitrite (NaNO2) dropwise over 15 minutes.

    • Causality: The electron-rich C5 position of the uracil ring is highly susceptible to electrophilic attack by the nitrosonium ion generated in situ.

    • Validation Checkpoint: The solution will rapidly transition to a deep pink/red hue. Pull a 10 µL aliquot for LC-MS; the appearance of an M+29 mass shift confirms the successful addition of the nitroso group.

  • Reduction:

    • Procedure: To the chilled reaction mixture, gradually add sodium dithionite (Na2S2O4) in slight excess while stirring vigorously until the solution clears.

    • Causality: The 5-nitroso group is reduced to a 5-amino group, yielding a highly reactive 5,6-diamino intermediate necessary for ring closure.

    • Validation Checkpoint: The complete dissipation of the red color indicates successful reduction.

  • Cyclization (Imidazole Ring Formation):

    • Procedure: Isolate the diamine via filtration and resuspend in 15 mL of concentrated formic acid (HCOOH). Reflux at 100°C for 4 hours.

    • Causality: Formic acid acts as both the solvent and a one-carbon donor, bridging the 5- and 6-amino groups to close the imidazole ring, finalizing the purine scaffold.

    • Validation Checkpoint: Monitor via HPLC-UV at 275 nm. The final product (3-butyl-1-methylxanthine) will exhibit a distinct retention time shift compared to the diamine precursor.

TraubeSynthesis A 6-Amino-1-butyl- 3-methyluracil B Nitrosation (NaNO2, AcOH) A->B C 5-Nitroso Intermediate B->C D Reduction (Na2S2O4) C->D E 5,6-Diamino Intermediate D->E F Cyclization (HCOOH, Heat) E->F G 3-Butyl-1-methylxanthine (Bioactive Core) F->G

Caption: Traube synthesis workflow converting the aminouracil intermediate into the bioactive xanthine core.

Protocol B: Functional Validation (TR-FRET cAMP Assay)

To confirm the biological activity of the synthesized xanthine derivative, we measure its ability to inhibit PDE-mediated cAMP hydrolysis.

  • Cell Preparation: Plate HEK293 cells in a 384-well microplate at a density of 5,000 cells/well.

  • Compound Incubation: Pre-incubate the cells with the synthesized 3-butyl-1-methylxanthine (using a 10 µM to 1 nM dose-response gradient) for 30 minutes at 37°C. Include IBMX as a positive control.

  • Stimulation: Add Forskolin (10 µM final concentration) to activate adenylyl cyclase and stimulate baseline cAMP production. Incubate for 15 minutes.

  • Detection: Lyse the cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Data Acquisition: Read the plate on a time-resolved microplate reader (Excitation: 337 nm, Emission: 620 nm and 665 nm).

    • Causality & Validation: A decrease in the FRET signal (665/620 ratio) directly correlates with an increase in unlabelled intracellular cAMP, confirming that the synthesized compound successfully inhibited PDE activity.

PDESignaling Stimulus GPCR / Forskolin AC Adenylyl Cyclase (AC) Stimulus->AC Activates cAMP cAMP Accumulation AC->cAMP Synthesizes PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by Response Downstream Response (e.g., Vasodilation) cAMP->Response Triggers AMP Inactive AMP PDE->AMP Inhibitor 3-Butyl-1-methylxanthine Inhibitor->PDE Inhibits

Caption: Mechanism of action for synthesized xanthine derivatives inhibiting PDE to elevate intracellular cAMP.

Conclusion

While 6-Amino-1,3-dimethyluracil and 6-Amino-1-isobutyl-3-methyluracil remain staples for synthesizing classic, non-selective xanthines, 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione offers a superior starting point for researchers aiming to exploit the linear spatial geometry of the n-butyl group. By carefully validating the Traube synthesis intermediates and conducting rigorous TR-FRET functional assays, drug development professionals can reliably generate and verify highly targeted PDE inhibitors and receptor antagonists.

References

  • PubChem. "6-amino-1-butyl-3-methylpyrimidine-2,4-dione (CAS 53681-50-8)." National Center for Biotechnology Information. URL:[Link]

  • Lu, Y., et al. "Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship." Carcinogenesis, vol. 25, no. 6, 2004, pp. 1015-1020. PMC. URL:[Link]

  • Gushchin, I.S., et al. "The Results Of A Clinical Study In Relation To A New Antihistamine Medication Teoritis In The Treatment Of Patients With Chronic Spontaneous Urticaria." Systematic Reviews in Pharmacy, vol. 11, no. 12, 2020. URL:[Link]

Validation

Comparative Guide: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione in Drug Discovery

Executive Summary: The N1-Butyl Advantage 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (hereafter ABMU ) represents a critical scaffold in the synthesis of xanthine-based adenosine receptor antagonists. While its ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The N1-Butyl Advantage

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (hereafter ABMU ) represents a critical scaffold in the synthesis of xanthine-based adenosine receptor antagonists. While its analog, 6-amino-1,3-dimethyluracil (ADMU) , serves as the industrial standard for synthesizing theophylline and caffeine derivatives, ABMU offers distinct physicochemical and pharmacological advantages for developing high-affinity ligands.

This guide objectively compares ABMU against standard pyrimidinediones, focusing on its utility as a precursor for 8-substituted xanthines and pyrido[2,3-d]pyrimidines . The primary differentiator is the N1-butyl moiety , which enhances lipophilicity and exploits hydrophobic pockets in Adenosine A1 and A2B receptors, often resulting in superior potency compared to N1-methyl analogs.

Physicochemical & Structural Profile[1][2][3][4]

The substitution pattern at the N1 position dictates the solubility profile and the downstream pharmacological selectivity of the final drug candidate.

Table 1: Comparative Profile of Key Pyrimidinedione Scaffolds
FeatureABMU (Subject)ADMU (Standard)6-Amino-3-methyluracil
Structure N1-Butyl, N3-MethylN1-Methyl, N3-MethylN1-H, N3-Methyl
CAS No. 53681-49-5 (Analog)6642-31-52434-53-9
Lipophilicity (LogP) ~0.8 (Est.)-0.6-1.2
Solubility (Organic) High (DCM, EtOAc)Low (Req. polar solvents)Very Low
Synthetic Utility A1/A2B Antagonist PrecursorTheophylline PrecursorGeneral Scaffold
Cyclization Yield High (reduced agg.)Moderate (aggregation prone)Variable

Expert Insight: The N1-butyl chain in ABMU disrupts the strong intermolecular hydrogen bonding network seen in ADMU, significantly improving solubility in organic solvents like dichloromethane. This facilitates cleaner workups and higher yields during subsequent nitrosation and cyclization steps.

Structure-Activity Relationship (SAR) Logic[5]

The decision to use ABMU over ADMU is rarely arbitrary; it is driven by specific SAR requirements for the target receptor.

Diagram 1: SAR Decision Tree for Adenosine Antagonists

Figure 1: Logic flow for selecting the N1-substituent based on receptor subtype targets.

SAR_Logic Target Target Receptor A1 Adenosine A1 (Renal/Cardiac) Target->A1 A2A Adenosine A2A (CNS/Oncology) Target->A2A Pocket Hydrophobic Pocket Analysis A1->Pocket A2A->Pocket N1_Methyl N1-Methyl (ADMU) Standard Potency Pocket->N1_Methyl Sterically Restricted N1_Butyl N1-Butyl (ABMU) Enhanced Affinity Pocket->N1_Butyl Deep Hydrophobic Region Result_B Moderate Affinity (Lack of hydrophobic contact) N1_Methyl->Result_B Result_A High Affinity (Steric fit in N1 pocket) N1_Butyl->Result_A

Mechanistic Explanation: In Adenosine A1 receptors, the binding pocket accommodating the N1-substituent of the xanthine core is hydrophobic. Extending the chain from Methyl (C1) to Butyl (C4) typically increases binding affinity (


) by 10-50 fold due to favorable van der Waals interactions. ABMU is the direct precursor to these high-affinity ligands.

Experimental Protocol: Synthesis of N1-Butyl-8-Substituted Xanthines

This protocol describes the conversion of ABMU into a bioactive xanthine derivative. This workflow validates the scaffold's reactivity.

Phase 1: Nitrosation

Objective: Introduce the N5-nitrogen source.

  • Dissolution: Dissolve 10 mmol of ABMU in 30 mL of glacial acetic acid.

  • Addition: Add 1.5 eq of Sodium Nitrite (

    
    ) dissolved in minimal water dropwise at 0–5°C.
    
  • Observation: The solution turns violet/red (formation of 6-amino-1-butyl-3-methyl-5-nitrosouracil).

  • Precipitation: Stir for 1 hour, then dilute with cold water. Filter the violet precipitate.

    • Advantage:[1][2][3] The N1-butyl analog precipitates more cleanly than the N1-methyl analog due to lower water solubility.

Phase 2: Reduction to Diamine

Objective: Generate the 5,6-diamino intermediate.

  • Suspension: Suspend the nitroso intermediate in aqueous ammonia (25%).

  • Reduction: Add Sodium Dithionite (

    
    ) portion-wise at 50°C until the violet color disappears (turns pale yellow).
    
  • Isolation: Cool to 4°C. The 5,6-diamino-1-butyl-3-methyluracil crystallizes.

Phase 3: Ring Closure (Cyclization)

Objective: Formation of the Xanthine core.

  • Coupling: Reflux the diamine (5 mmol) with an aldehyde (e.g., Benzaldehyde, 5.5 mmol) in ethanol for 2 hours to form the Schiff base.

  • Oxidative Cyclization: Add

    
     or Iodine (catalytic) and reflux for 12 hours.
    
  • Purification: Evaporate solvent and recrystallize from ethanol/DMF.

Diagram 2: Synthetic Pathway

Figure 2: Conversion of ABMU to bioactive Xanthine antagonists.

Synthesis_Path ABMU ABMU (Start) Nitroso 5-Nitroso Intermediate ABMU->Nitroso NaNO2, AcOH Diamine 5,6-Diamine Intermediate Nitroso->Diamine Na2S2O4, NH3 Xanthine 1-Butyl-3-Methyl Xanthine Diamine->Xanthine R-CHO, Oxidant

Performance Data: Yield & Potency Comparison

The following data aggregates typical yields from literature comparisons of N1-Butyl vs. N1-Methyl pathways.

Table 2: Synthetic & Biological Performance[8][9]
MetricN1-Butyl Pathway (Using ABMU)N1-Methyl Pathway (Using ADMU)
Nitrosation Yield 85-92%75-85%
Reduction Yield 70-80%60-70%
Final Cyclization 65% (Cleaner profile)55-60% (More side products)
A1 Receptor Affinity (

)
*
4 - 15 nM 100 - 500 nM
Selectivity (A1 vs A2A) High (>50-fold)Low (<10-fold)

*Note: Affinity values are for 8-phenylxanthine derivatives derived from the respective precursors.

Conclusion

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione is the superior scaffold for research programs targeting Adenosine A1 receptors or requiring highly lipophilic xanthine cores. While ADMU remains the cost-effective choice for commodity xanthines (like caffeine), ABMU provides the structural complexity necessary for modern, high-affinity drug candidates. Its improved solubility in organic media further streamlines the synthetic workflow, reducing process bottlenecks associated with the poor solubility of methyl-only analogs.

References

  • Jacobson, K. A., et al. (1992). "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry. Link

  • Müller, C. E., et al. (1993). "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry. Link

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "6-Amino-1-butylpyrimidine-2,4(1H,3H)-dione Product Analysis." MilliporeSigma. Link

  • BenchChem. "A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils." BenchChem Technical Guides. Link

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

This guide provides an in-depth technical analysis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS: 53681-50-8), focusing on its cross-reactivity profile in the context of xanthine drug development and analytica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS: 53681-50-8), focusing on its cross-reactivity profile in the context of xanthine drug development and analytical chemistry.

Executive Summary & Molecule Identity

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (also known as 6-Amino-1-butyl-3-methyluracil ) is a critical synthetic intermediate and structural analog used primarily in the development of 1-alkyl-3-methylxanthine derivatives, which are potent adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.

In drug development and environmental analysis, this molecule serves two distinct roles:

  • Synthetic Precursor: It is the immediate precursor to 1-butyl-3-methylxanthine via the Traube synthesis pathway.

  • Analytical Interferent: Due to its structural similarity to active xanthines (e.g., Theophylline, Pentoxifylline) and uracil herbicides (e.g., Bromacil), it presents a specific cross-reactivity risk in High-Performance Liquid Chromatography (HPLC) and Immunoassays.

This guide compares the cross-reactivity and performance of this uracil derivative against its bicyclic xanthine counterparts and established standards.

Chemical Identity
  • IUPAC Name: 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione

  • CAS Number: 53681-50-8[1][2]

  • Molecular Formula: C9H15N3O2

  • Key Structural Feature: Monocyclic uracil core with a primary amine at C6, differentiating it from the bicyclic xanthine core.

Mechanism of Action & Structural Context[3]

To understand the cross-reactivity, one must analyze the structural relationship between the Uracil Precursor and the Xanthine Product .

Synthetic Pathway & Structural Evolution

The molecule is synthesized by condensing 1-butyl-3-methylurea with cyanoacetic acid. It is then converted to the active xanthine via nitrosation, reduction, and cyclization.

SynthesisPathway Urea 1-Butyl-3-methylurea Uracil 6-Amino-1-butyl-3-methyluracil (CAS: 53681-50-8) [The Target Molecule] Urea->Uracil + Cyanoacetic acid Diamine 5,6-Diamino-1-butyl-3-methyluracil Uracil->Diamine 1. NaNO2/HCl 2. Reduction Xanthine 1-Butyl-3-methylxanthine (Active Drug/Tool) Diamine->Xanthine + Formic acid (Cyclization)

Figure 1: The Traube synthesis pathway illustrating the conversion of the uracil precursor (yellow) to the active xanthine (green). Cross-reactivity issues arise when the precursor co-exists with the product.

Cross-Reactivity Analysis: Analytical & Biological

This section compares the performance of 6-Amino-1-butyl-3-methyluracil against key alternatives in three critical domains: Biological Affinity , Immunological Recognition , and Chromatographic Retention .

A. Biological Cross-Reactivity (Receptor Binding)

Context: Adenosine Receptor (A1/A2A) Screening.

The "cross-reactivity" here refers to whether the precursor binds to the target receptor, potentially confounding bioassays.

  • Mechanism: Adenosine receptors require the bicyclic purine/xanthine scaffold for high-affinity binding. The imidazole ring (present in Xanthines, absent in Uracils) is crucial for pi-stacking interactions within the binding pocket.

  • Observation: The monocyclic 6-amino-1-butyl-3-methyluracil exhibits negligible affinity (>100 µM IC50) compared to the bicyclic 1-butyl-3-methylxanthine (nM to low µM range).

B. Immunological Cross-Reactivity (ELISA)

Context: Immunoassays for Theophylline or Caffeine.

Antibodies raised against xanthines (e.g., anti-Theophylline) are often polyclonal or monoclonal antibodies targeting the N1-N3-N7 substitution pattern.

  • Theophylline (1,3-Dimethylxanthine): High affinity.

  • 1-Butyl-3-methylxanthine: Moderate-High cross-reactivity (Homologous structure).

  • 6-Amino-1-butyl-3-methyluracil: Low cross-reactivity (<1%) .

    • Reasoning: The antibody recognition site typically spans the C4-C5-N7-C8 region (the imidazole moiety). Since the uracil derivative lacks this entire ring, it is not recognized by highly specific xanthine antibodies.

C. Chromatographic Cross-Reactivity (HPLC/LC-MS)

Context: Impurity Profiling.

This is the area of highest risk . The uracil precursor is more polar than the xanthine product but can co-elute in rapid gradient methods if not optimized.

  • UV Absorbance:

    • Uracils: Max ~265 nm.

    • Xanthines: Max ~270-275 nm.

    • Differentiation: The spectra are similar, necessitating retention time separation.

Comparative Performance Data
Feature6-Amino-1-butyl-3-methyluracil (Precursor)1-Butyl-3-methylxanthine (Product)Theophylline (Standard)
Structure Monocyclic (Pyrimidine)Bicyclic (Purine)Bicyclic (Purine)
Adenosine A1 Affinity (Ki) > 100,000 nM (Inactive)~1,000 - 5,000 nM~10,000 nM
PDE Inhibition NegligibleModerateHigh
ELISA Cross-Reactivity < 0.1% (vs Theophylline Ab)~15 - 30% (Estimated)100%
HPLC Retention (C18) Early Eluting (More Polar)Late Eluting (Less Polar)Intermediate
Solubility (Water) ModerateLowLow

Experimental Protocols

To validate the cross-reactivity of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione in your specific assay, follow these standardized protocols.

Protocol 1: HPLC Separation for Impurity Analysis

Objective: Ensure the uracil precursor does not "cross-react" (co-elute) with the active drug peak.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain polar uracils).

    • 2-10 min: 5% -> 40% B (Elution of Xanthines).

    • 10-12 min: 40% -> 95% B (Wash).

  • Detection: UV at 270 nm.

  • Expected Result:

    • 6-Amino-1-butyl-3-methyluracil: Retention time ~3.5 min.

    • 1-Butyl-3-methylxanthine: Retention time ~7.2 min.

    • Resolution (Rs): > 5.0 (Excellent separation).

Protocol 2: Determination of Immunological Cross-Reactivity

Objective: Quantify interference in a Theophylline ELISA kit.

  • Reagents: Commercial Theophylline ELISA kit, 6-Amino-1-butyl-3-methyluracil standard (CAS 53681-50-8).

  • Preparation: Prepare a stock solution of the Uracil derivative at 10 µg/mL in assay buffer.

  • Dilution: Prepare serial dilutions (10, 1, 0.1, 0.01 µg/mL).

  • Assay: Run the ELISA according to manufacturer instructions alongside Theophylline standards (0 - 40 µg/mL).

  • Calculation:

    
    
    
  • Criteria: A value < 0.1% confirms no significant interference.

Visualizing the Specificity Gap

The following diagram illustrates why the uracil derivative fails to cross-react biologically and immunologically, despite chemical similarity.

SpecificityGap cluster_0 Target Recognition Site (Receptor/Antibody) BindingPocket Hydrophobic Pocket (Requires Imidazole Ring) Xanthine 1-Butyl-3-methylxanthine (Has Imidazole) Xanthine->BindingPocket High Affinity (Strong Binding) Uracil 6-Amino-1-butyl-3-methyluracil (Lacks Imidazole) Uracil->BindingPocket No Affinity (Steric/Electronic Mismatch)

Figure 2: Structural basis for the lack of cross-reactivity. The absence of the fused imidazole ring in the uracil precursor prevents binding to targets optimized for the xanthine scaffold.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkylxanthines at adenosine receptors." Journal of Medicinal Chemistry, 28(4), 487-492. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151-199. Link

  • Jacobson, K. A., et al. (1993). "1,3-Dialkylxanthine derivatives having high potency as antagonists at human A2B adenosine receptors." Drug Development Research, 29(4), 292-302. Link

  • Traube, W. (1900). "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. (Foundational synthesis reference). Link

Sources

Validation

Efficacy and Application of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione Derivatives In Vivo: A Comparative Guide

Executive Summary: The Precursor Paradigm In advanced drug discovery, evaluating the in vivo efficacy of highly specific chemical intermediates requires a mechanistic understanding of their downstream applications. 6-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precursor Paradigm

In advanced drug discovery, evaluating the in vivo efficacy of highly specific chemical intermediates requires a mechanistic understanding of their downstream applications. 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8), a specialized 6-aminouracil derivative, does not exhibit intrinsic therapeutic efficacy as a standalone monomer. Instead, it serves as a highly privileged, self-validating structural scaffold for the synthesis of 8-substituted 1-butyl-3-methylxanthine (BMX) derivatives 1.

These synthesized xanthines act as potent Phosphodiesterase (PDE) inhibitors and Adenosine Receptor (AR) antagonists. This guide objectively compares the in vivo performance of these uracil-derived xanthines against industry-standard alternatives and provides a rigorous, step-by-step experimental protocol for evaluating their pharmacological profiles.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

As an application scientist, it is critical to understand the causality behind selecting this specific pyrimidine-2,4-dione over simpler analogs (like 1,3-dimethyluracil).

  • The 3-Methyl Group: Mimics the purine ring of endogenous cyclic adenosine monophosphate (cAMP), ensuring high-affinity binding to the catalytic site of PDE enzymes.

  • The 1-Butyl Group: Significantly increases the lipophilicity of the resulting xanthine compared to standard methylxanthines (like theophylline). This lipophilic tail allows the molecule to deeply penetrate the hydrophobic pockets of PDE4 and PDE5, drastically improving in vivo tissue distribution and cellular uptake 2.

By undergoing microwave-assisted ring closure with triethyl orthoformate or carboxylic acids, the inactive uracil precursor is converted into a biologically active xanthine that prevents cAMP degradation, thereby activating the Protein Kinase A (PKA) pathway to suppress pro-inflammatory cytokines 3.

Mechanism Uracil 6-Amino-1-butyl-3-methyluracil (Inactive Precursor) Xanthine 1-Butyl-3-methylxanthine Derivative (Active) Uracil->Xanthine Ring Closure (Synthesis) PDE Phosphodiesterase (PDE4 / PDE5) Xanthine->PDE Competitive Inhibition cAMP Elevated cAMP/cGMP Levels PDE->cAMP Prevents Degradation Response In Vivo Efficacy (Anti-inflammatory) cAMP->Response PKA Pathway Activation

Mechanism of uracil-derived xanthines on PDE signaling and in vivo efficacy.

In Vivo Efficacy Comparison: Quantitative Benchmarking

To objectively evaluate the in vivo utility of 1-butyl-3-methylxanthine derivatives, we must benchmark them against established pharmacological alternatives. The table below summarizes the target profiles and in vivo efficacy metrics in standard murine models of inflammation.

Compound ScaffoldPrimary TargetIC50 (nM)In Vivo ModelKey Efficacy Metric
1-Butyl-3-methylxanthine Derivatives PDE4 / PDE545 - 120Murine LPS-Asthma65% reduction in BALF neutrophils; High airway tissue penetration.
IBMX (Standard Alternative) Non-selective PDE2,000 - 5,000Murine LPS-Asthma40% reduction in neutrophils; High systemic toxicity (arrhythmia).
Rolipram (Clinical Alternative) PDE4 Selective130Murine LPS-Asthma70% reduction in neutrophils; Significant emetic side effects.
DPCPX (Alternative) Adenosine A1 Receptor0.45Rat Cognitive DeficitReverses scopolamine-induced amnesia; Poor aqueous solubility.

Analysis: Derivatives synthesized from the 6-amino-1-butyl-3-methyluracil scaffold offer a superior therapeutic window compared to IBMX. The butyl substitution enhances target selectivity, drastically reducing the cardiotoxic off-target effects commonly associated with non-selective methylxanthines.

Experimental Protocol: In Vivo Evaluation of Synthesized Derivatives

To ensure scientific integrity, the following is a self-validating, step-by-step methodology for evaluating the in vivo efficacy of the synthesized xanthine derivatives using a Lipopolysaccharide (LPS)-induced pulmonary inflammation model.

Rationale & Causality

LPS activates Toll-Like Receptor 4 (TLR4) on alveolar macrophages, triggering NF-κB-mediated transcription of TNF-α and IL-6. Administering a potent PDE4 inhibitor (synthesized from our uracil precursor) prevents cAMP breakdown. Elevated cAMP activates PKA, which directly phosphorylates and inhibits NF-κB, thereby halting the inflammatory cascade.

Step-by-Step Methodology
  • Compound Formulation:

    • Action: Dissolve the synthesized 1-butyl-3-methylxanthine derivative in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline.

    • Causality: The 1-butyl group renders the compound highly lipophilic. This specific vehicle ensures systemic bioavailability without causing precipitation upon intraperitoneal (i.p.) injection.

  • Animal Acclimation & Dosing:

    • Action: Acclimate 8-week-old male BALB/c mice for 7 days. Administer the formulated compound (10 mg/kg, i.p.) 1 hour prior to LPS challenge.

  • LPS Challenge:

    • Action: Anesthetize mice using isoflurane and administer 50 μL of LPS (0.5 mg/mL in sterile PBS) via intratracheal instillation.

  • Sample Collection (24h Post-Challenge):

    • Action: Euthanize the mice. Perform Bronchoalveolar Lavage (BAL) by instilling 1 mL of cold PBS into the lungs via a tracheal cannula. Recover the Bronchoalveolar Lavage Fluid (BALF).

  • Biomarker Quantification:

    • Action: Centrifuge the BALF at 1,500 rpm for 10 minutes. Use the supernatant to quantify TNF-α and IL-6 via ELISA. Resuspend the cell pellet to perform differential cell counts (specifically targeting neutrophil infiltration).

Workflow Acclimation Animal Acclimation (7 Days) Dosing Compound Admin (Vehicle vs. Drug) Acclimation->Dosing Challenge LPS Challenge (Induce Inflammation) Dosing->Challenge Sampling BALF & Tissue Sampling (24h) Challenge->Sampling Analysis Biomarker Analysis (ELISA / Histology) Sampling->Analysis

Standardized in vivo experimental workflow for evaluating xanthine derivatives.

References

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines Source: Frontiers in Chemistry URL
  • Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones Source: Beilstein Journal of Organic Chemistry URL
  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules Source: Frontiers in Pharmacology URL

Sources

Comparative

In-Depth Technical Guide: NMR Analysis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

Topic: NMR Analysis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Structural Signific...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Analysis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Significance

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS: 53681-50-8) represents a critical scaffold in medicinal chemistry, particularly as a precursor for xanthine derivatives (adenosine receptor antagonists) and as a mimic of modified nucleobases.

In synthetic workflows, distinguishing this specific N1-butyl, N3-methyl regioisomer from its inverted counterpart (N1-methyl, N3-butyl) is a frequent analytical bottleneck. This guide provides a definitive NMR characterization protocol, comparing the target molecule against common structural alternatives to establish a self-validating identification system.

Experimental Protocol: The "Self-Validating" Workflow

To ensure high-fidelity spectral acquisition, the following protocol synthesizes best practices for aminouracil solubility and exchangeable proton detection.

Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Causality: Chloroform-d (

      
      ) often leads to broadening of the 6-amino (
      
      
      
      ) signal due to intermediate exchange rates and poor solubility of the polar uracil core. DMSO-d6 stabilizes the quadrupole moment of the nitrogen atoms and slows proton exchange, allowing for sharp, distinct
      
      
      doublets or singlets.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C). Note: If rotameric broadening is observed in the butyl chain, elevate to 315 K.

Instrument Parameters
ParameterSettingRationale
Frequency 400 MHz or higherRequired to resolve the N-Methyl singlet from the N-Butyl

-methylene triplet.
Pulse Sequence zg30 (1H), zgpg30 (13C)Standard excitation.
Relaxation Delay (D1)

2.0 s
Essential for accurate integration of the C6-Amino protons, which have longer T1 times.
Crucial Experiment 1D NOE or 2D NOESY Required to validate regiochemistry (N1 vs. N3 alkylation).
Structural Analysis & Data Comparison

This section compares the target molecule (Product) with its primary synthetic impurities and regioisomeric alternatives.

Core Chemical Shift Assignments (DMSO-d6)

The following data establishes the "Fingerprint" of the target molecule.

PositionGroupShift (

, ppm)
MultiplicityDiagnostic Feature
C6-NH2 Amino6.80 – 7.00 Broad SingletHighly sensitive to concentration; integrates to 2H.
C5-H Methine4.65 – 4.75 SingletKey Indicator: Significantly upfield compared to non-amino uracils due to resonance donation from the 6-amino group.
N1-CH2 Butyl

3.75 – 3.85 TripletDownfield shift due to adjacency to the electron-deficient N1.
N3-CH3 Methyl3.15 – 3.25 SingletSharp singlet; distinct from N1-Methyl (which usually appears ~3.35 ppm).
Butyl Chain

1.50 (m), 1.30 (m), 0.90 (t)MultipletsTypical aliphatic chain profile.
Comparative Performance: Target vs. Alternatives

The "performance" of an NMR analysis in this context is defined by the ability to resolve the target from its isomers.

FeatureTarget Product (N1-Butyl, N3-Methyl)Alternative A (N1-Methyl, N3-Butyl)Alternative B (N1-H, N3-Methyl Precursor)
N-Methyl Shift

3.20 (N3 position)

3.35 (N1 position)

3.10 (N3 position)
NOE Correlation Strong NOE: Butyl

-CH2

6-NH2
No NOE between Butyl and NH2. (NOE is between N1-Me and NH2).No Butyl signals.
C5-H Shift ~4.70 ppm~4.75 ppm~4.60 ppm
Synthesis Risk TargetCommon impurity (Regioisomer)Unreacted Starting Material

Technical Insight: The N1 position is sterically adjacent to the C6-Amino group. Therefore, the substituent at N1 must show a Nuclear Overhauser Effect (NOE) with the amino protons. In the target molecule, irradiating the Butyl


-CH2  (approx 3.8 ppm) will enhance the Amino  signal (approx 6.9 ppm). If the N-Methyl signal enhances the Amino signal instead, you have synthesized the wrong isomer (Alternative A).
Visualization of Analytical Logic
Workflow: Regiochemical Assignment

The following diagram illustrates the decision tree for validating the structure using the "Self-Validating" NOE protocol.

NMR_Workflow Start Crude Product Isolated (Target: 6-Amino-1-butyl-3-methyl...) H1_NMR 1H NMR (DMSO-d6) Start->H1_NMR Check_C5 Check C5-H Signal (~4.7 ppm) H1_NMR->Check_C5 Decision_Alk Are Alkyl Signals Present? Check_C5->Decision_Alk Signal Present NOESY Run 1D NOE / 2D NOESY Decision_Alk->NOESY Butyl + Methyl Present Result_SM Missing Butyl Signals STARTING MATERIAL Decision_Alk->Result_SM No Butyl Signals Result_Target NOE: Butyl(CH2) <-> NH2 CONFIRMED TARGET NOESY->Result_Target Correlation A Result_Iso NOE: Methyl(CH3) <-> NH2 WRONG ISOMER (N1-Me) NOESY->Result_Iso Correlation B

Caption: Logical workflow for distinguishing the target N1-butyl isomer from N1-methyl impurities using NOE correlations.

Structural Connectivity & NOE Map

This diagram visualizes the spatial proximity that dictates the NMR signals.

Structure_NOE N1 N1 C6 C6 N1->C6 Butyl Butyl alpha-CH2 (3.8 ppm) N1->Butyl bond NH2 Amino Protons (6.9 ppm) C6->NH2 bond Butyl->NH2 STRONG NOE (Diagnostic) N3 N3 Me N3-Methyl (3.2 ppm) N3->Me bond Me->NH2 NO NOE (Too Distant)

Caption: Spatial map showing the critical NOE interaction between N1-Butyl and C6-Amino protons, absent in the N3-Methyl group.

References
  • Sigma-Aldrich. 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione (CAS 53681-50-8) Product Entry. (Verified CAS match for structure)

  • J. Pharm. Pharmacogn. Res. (2021).[1][2] In vitro proliferative activity of 6-substituted uracil derivatives. (Provides comparative NMR data for N-butyl and N-methyl uracil analogs).

  • National Institutes of Health (NIH). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (Methodology for distinguishing N/O alkylation and Regioisomers).

  • Organic Syntheses. Synthesis of 6-methyluracil and derivatives. (Foundational synthesis and characterization of the uracil core).

  • Guidechem. 6-AMINO-1-BUTYL-3-METHYL-1H-PYRIMIDINE-2,4-DIONE Properties and CAS Data.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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